2-Amino-3-(trifluoromethyl)phenol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJGAHFTSOPTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579574 | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-48-9 | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 2-Amino-3-(trifluoromethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of its expected solubility behavior based on its physicochemical properties and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for determining its solubility in various organic solvents and presents a representative synthetic pathway.
Core Concepts: Physicochemical Properties and Solubility Expectations
This compound is a solid at room temperature with a predicted boiling point of approximately 229.1°C. Its molecular structure, featuring an amino group (-NH2), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3) on a benzene ring, governs its solubility. The presence of the polar amino and hydroxyl groups suggests an affinity for polar solvents through hydrogen bonding. Conversely, the trifluoromethyl group, known for increasing lipophilicity, may enhance solubility in less polar organic solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| User-defined |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, the following detailed experimental protocol, based on the widely accepted "shake-flask" method, is provided.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking speed should be adequate to keep the solid suspended.
-
Phase Separation: After equilibration, stop the agitation and allow the solid to settle. To ensure no undissolved particles are transferred, it is recommended to centrifuge the vial at a moderate speed for a few minutes.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Gravimetric Analysis (Optional but recommended for validation): Record the weight of the filtered solution. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.
-
Quantitative Analysis (HPLC or UV-Vis):
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Dilution: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Analyze the standard solutions and the diluted sample solution using HPLC or a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.
-
Data Reporting: Solubility should be reported in grams per 100 mL of solvent ( g/100 mL) and/or moles per liter (mol/L) at the specified temperature.
Visualizing Key Processes
To aid in the understanding of the context in which solubility plays a crucial role, the following diagrams illustrate a general experimental workflow for solubility determination and a representative synthesis pathway.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: A generalized synthetic route to trifluoromethyl-substituted aminophenols.
This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is currently sparse, the provided methodologies and conceptual framework will enable researchers to effectively determine and apply this critical parameter in their work.
An In-depth Technical Guide to the Safe Handling of 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling precautions for 2-Amino-3-(trifluoromethyl)phenol, a chemical compound utilized in various research and development applications. The following sections detail its properties, associated hazards, and the necessary measures to ensure its safe use in a laboratory setting.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| CAS Number | 106877-48-9 | [1][2] |
| Molecular Formula | C₇H₆F₃NO | [3] |
| Molecular Weight | 177.13 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | |
| Purity | ≥95% | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation.[4] |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Handling and Storage
Proper handling and storage are paramount to minimize exposure and ensure safety.
Handling:
-
Wash thoroughly after handling.[5]
-
Remove contaminated clothing and wash before reuse.[5]
-
Minimize dust generation and accumulation.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not breathe dust, vapor, mist, or gas.[5]
-
Use only in a chemical fume hood.[5]
Storage:
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Recommended storage temperature is between 2-8°C.
-
Keep in a dark place and sealed in dry conditions.
Section 4: Experimental Protocol for Safe Handling
The following workflow outlines the essential steps for safely handling this compound in a research environment.
Caption: General workflow for handling this compound.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid. Do NOT use mouth-to-mouth resuscitation.[5]
The logical flow for responding to an exposure event is illustrated below.
Caption: First aid response for exposure to this compound.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Section 6: Toxicological Information
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical are thoroughly familiar with this information and adhere to all institutional and regulatory safety protocols.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 106877-48-9 [sigmaaldrich.com]
- 3. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phenol - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 2-Amino-3-(trifluoromethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-Amino-3-(trifluoromethyl)phenol (CAS No. 106877-48-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 7.3 | Multiplet | 1H | Ar-H | Aromatic proton, likely experiencing complex splitting from neighboring protons and the CF₃ group. |
| ~ 6.8 - 7.0 | Multiplet | 1H | Ar-H | Aromatic proton, likely upfield due to the electron-donating effect of the amino and hydroxyl groups. |
| ~ 6.6 - 6.8 | Multiplet | 1H | Ar-H | Aromatic proton, likely the most upfield aromatic signal. |
| ~ 5.0 - 6.0 | Broad Singlet | 1H | -OH | Phenolic proton, chemical shift can be variable depending on solvent and concentration. |
| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | Amino protons, chemical shift can be variable and may exchange with D₂O. |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 150 - 155 | C-OH | Aromatic carbon attached to the hydroxyl group, deshielded. |
| ~ 140 - 145 | C-NH₂ | Aromatic carbon attached to the amino group, deshielded. |
| ~ 120 - 130 (quartet) | -CF₃ | Carbon of the trifluoromethyl group, split by the three fluorine atoms. |
| ~ 120 - 130 | C-CF₃ | Aromatic carbon attached to the trifluoromethyl group. |
| ~ 115 - 125 | Ar-C | Aromatic carbons. |
| ~ 110 - 120 | Ar-C | Aromatic carbons. |
| ~ 110 - 115 | Ar-C | Aromatic carbons. |
Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenol |
| 3300 - 3100 | Medium | N-H Stretch | Aromatic Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1520 - 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl |
| 1280 - 1180 | Strong | C-O Stretch | Phenol |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 158 | Medium | [M - F]⁺ |
| 108 | Medium | [M - CF₃]⁺ |
| 80 | Medium | [M - CF₃ - CO]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.
NMR Spectroscopy
A solution of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
IR Spectroscopy
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry
For Electron Ionization Mass Spectrometry (EI-MS), a small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
An In-depth Technical Guide to 2-Amino-3-(trifluoromethyl)phenol for Researchers and Drug Development Professionals
Introduction: 2-Amino-3-(trifluoromethyl)phenol is a specialized aromatic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is known to enhance key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of commercial suppliers, physicochemical data, applications, and safety information for this compound.
Commercial Suppliers
This compound is available from a variety of chemical suppliers that specialize in providing intermediates for research and development. When sourcing this compound, researchers should consider factors such as purity, available quantities, and the supplier's ability to provide necessary documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Key commercial suppliers include:
-
Sigma-Aldrich (Merck): A major global supplier of research chemicals, offering this compound with associated safety and property data.[5][6][7]
-
ChemScene: A supplier of building blocks and screening compounds for drug discovery, listing this chemical with detailed properties and safety information.[5][8]
-
BLD Pharmatech: Provides this compound, often with options for cold-chain transportation, and lists it among its portfolio of fluorinated building blocks.[9]
-
Fluorochem: A specialized supplier of fluorine-containing compounds, offering this compound.[6]
-
Sunway Pharm Ltd: Lists the compound as a pharmaceutical intermediate.[10]
-
ChemicalBook: An online directory that connects buyers with various manufacturers and suppliers, primarily in China.[11][12]
Custom synthesis services may also be available from companies like Acubiochem for specific purity requirements or larger quantities.[13]
Physicochemical and Safety Data
Quantitative data for this compound has been aggregated from various suppliers and databases. This information is crucial for experimental design, reaction setup, and safety assessments.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106877-48-9 | [5][7][8] |
| Molecular Formula | C₇H₆F₃NO | [5][8][12] |
| Molecular Weight | 177.12 g/mol | [8][12] |
| Physical Form | Solid | [5][6] |
| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | [5] |
| Purity | ≥95% (Typically) | [5][6][8] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [5][8] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [8] |
| LogP | 1.9932 | [8] |
Table 2: Safety and Hazard Information
| Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][8] |
| Signal Word | Warning | [5][6][8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6][8] |
| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338, P501 | [5][8] |
Visualizations: Logical and Experimental Workflows
To better illustrate the context of using this compound in a research setting, the following diagrams outline its key relationships and a typical procurement workflow.
Caption: Logical overview of the compound's core attributes.
Caption: A typical workflow for sourcing and verifying a chemical.
Synthesis and Experimental Protocols
Detailed, proprietary synthesis protocols for the commercial production of this compound are generally not published by suppliers. However, the scientific literature describes general methods for the synthesis of trifluoromethyl-substituted phenols and anilines. One patented method for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate to form a benzyl ether intermediate, followed by hydrogenolysis to yield the final phenol.[14] Another approach may involve the strategic introduction of the trifluoromethyl group onto a pre-existing aminophenol scaffold.[15]
For researchers using this compound, the most relevant experimental protocols involve its application as a reactant.
General Experimental Protocol: Use as a Building Block in Amide Coupling
This is a conceptual protocol and should be adapted based on the specific reaction.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
Addition of Reagents: Add a carboxylic acid (1.0-1.2 eq) and a peptide coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Role in Drug Discovery and Development
The trifluoromethyl (-CF3) group is a "privileged" functional group in medicinal chemistry due to its unique electronic properties and steric profile.[3] Its incorporation into a molecule can significantly improve its drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[2][4]
-
Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.[2][3]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein.[2]
This compound serves as a key intermediate for introducing this beneficial group into potential drug candidates.[11] It can be used in the synthesis of various classes of compounds, including kinase inhibitors, receptor antagonists, and other targeted therapies. The presence of three distinct functional handles—the amine, the phenol, and the trifluoromethylated ring—allows for diverse chemical modifications.
Caption: Role of the -CF3 group in optimizing drug candidates.
References
- 1. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 106877-48-9 [sigmaaldrich.com]
- 6. This compound | 106877-48-9 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 106877-48-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound - CAS:106877-48-9 - Sunway Pharm Ltd [3wpharm.com]
- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 12. This compound | 106877-48-9 [chemicalbook.com]
- 13. acubiochem.com [acubiochem.com]
- 14. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) substituents on the aromatic ring of 2-Amino-3-(trifluoromethyl)phenol. Understanding these effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in biological systems, which is of significant interest in the field of drug discovery and development.
Fundamental Principles of Electronic Effects
Substituents on an aromatic ring can significantly influence the electron density distribution within the molecule through a combination of inductive and resonance effects. These effects, in turn, dictate the molecule's chemical properties and reactivity.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards the ring (+I effect). The inductive effect weakens with distance.
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is only operative when the substituent is conjugated with the ring. Substituents with lone pairs of electrons (e.g., -NH2, -OH) can donate electron density to the ring through resonance (+R or +M effect). Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO2, -CF3 through hyperconjugation) can withdraw electron density from the ring (-R or -M effect).
Analysis of Substituents in this compound
The electronic character of this compound is determined by the interplay of the electronic properties of its three substituents:
-
Amino Group (-NH2): The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R).[1] Generally, the +R effect of the amino group dominates its -I effect, making it an overall activating and ortho-, para-directing group in electrophilic aromatic substitution.[1]
-
Hydroxyl Group (-OH): Similar to the amino group, the oxygen atom of the hydroxyl group is highly electronegative, exerting a -I effect.[2] The lone pairs on the oxygen atom, however, participate in resonance with the aromatic ring, leading to a strong +R effect.[3][4] This makes the hydroxyl group a potent activating and ortho-, para-directing group.[4]
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a powerful electron-withdrawing group.[5] This is primarily due to the strong -I effect of the three highly electronegative fluorine atoms.[5] While it does not have a conventional resonance effect, it can participate in negative hyperconjugation, which further withdraws electron density from the ring. The -CF3 group is a deactivating and meta-directing group in electrophilic aromatic substitution.[6]
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using various parameters, most notably Hammett constants (σ) and Swain-Lupton parameters (Field/Inductive effect, F, and Resonance effect, R).
Hammett Constants (σ): These constants provide an empirical measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent (meta or para) influences its Hammett constant (σm or σp).
Swain-Lupton Parameters (F and R): These parameters attempt to separate the inductive (F) and resonance (R) contributions to the overall electronic effect of a substituent.
The following table summarizes the relevant quantitative data for the substituents in this compound.
| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Field/Inductive (F) | Resonance (R) |
| -NH2 | -0.16 | -0.66 | 0.02 | -0.68 |
| -OH | 0.12 | -0.37 | 0.29 | -0.64 |
| -CF3 | 0.43 | 0.54 | 0.38 | 0.19 |
Data sourced from established literature on Hammett and Swain-Lupton parameters.
Predicted Electronic Effects and Acidity of this compound
The overall electronic landscape of this compound is a composite of the effects of its three substituents.
-
The -OH group is at position 1.
-
The -NH2 group is ortho to the -OH group (position 2).
-
The -CF3 group is meta to the -OH group and ortho to the -NH2 group (position 3).
Effect on Phenolic Acidity (pKa): The acidity of the phenolic proton is a direct reflection of the electronic density on the phenoxide oxygen. Electron-withdrawing groups stabilize the phenoxide anion, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKa).
In this compound:
-
The -CF3 group at the meta position exerts a strong electron-withdrawing inductive effect (-I), which will significantly stabilize the phenoxide anion and increase the acidity of the phenol.
-
The -NH2 group at the ortho position has a dual role. Its -I effect will slightly increase acidity. However, its strong +R effect will donate electron density to the ring, which could potentially destabilize the phenoxide anion and decrease acidity. The proximity in the ortho position might also allow for intramolecular hydrogen bonding between the amino group and the phenoxide oxygen, which could stabilize the conjugate base and increase acidity. The pKa of o-aminophenol is 9.71, which is slightly more acidic than phenol (pKa ≈ 10), suggesting that the stabilizing effects (induction and potential hydrogen bonding) may outweigh the destabilizing resonance effect in this configuration.[7][8]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the analyte with a strong base and monitoring the pH change.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for greater accuracy.[5]
-
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
Prepare a stock solution of this compound.
-
Prepare a set of solutions with a constant concentration of the analyte in each of the buffer solutions.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each solution.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot absorbance at a specific wavelength versus pH.
-
The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7]
-
Synthesis of this compound
A plausible synthetic route for this compound can be envisioned starting from a suitable precursor, such as 2-nitro-3-(trifluoromethyl)phenol.
Representative Synthetic Scheme:
-
Nitration of 3-(Trifluoromethyl)phenol:
-
3-(Trifluoromethyl)phenol is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group onto the aromatic ring. The directing effects of the -OH and -CF3 groups will influence the position of nitration.
-
-
Reduction of the Nitro Group:
-
The resulting 2-nitro-3-(trifluoromethyl)phenol is then reduced to the corresponding amino group. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2 gas with a palladium or platinum catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
-
-
Purification:
-
The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. [PDF] Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids | MDPI [mdpi.com]
- 5. Human Metabolome Database: Showing metabocard for para-Trifluoromethylphenol (HMDB0014023) [hmdb.ca]
- 6. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
The Strategic Role of 2-Amino-3-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, 2-Amino-3-(trifluoromethyl)phenol emerges as a pivotal intermediate, offering a unique combination of reactive handles and a trifluoromethyl group that can significantly enhance the pharmacological profile of lead compounds. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
The Power of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a bioisostere for several functionalities and is prized in medicinal chemistry for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, impacting target binding and oral bioavailability. Furthermore, the C-F bond's high strength renders the trifluoromethyl group exceptionally stable to metabolic degradation, often leading to an extended in-vivo half-life of drug candidates.
This compound: A Versatile Synthetic Scaffold
This compound presents medicinal chemists with two key reactive sites: a nucleophilic amino group and a phenolic hydroxyl group. This dual functionality allows for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds. The strategic placement of the trifluoromethyl group ortho to the amino group and meta to the hydroxyl group offers unique electronic and steric influences that can be exploited in drug design.
While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds, particularly in the realm of kinase inhibitors. The trifluoromethylphenyl moiety is a common feature in this class of therapeutics, where it often contributes to crucial binding interactions within the ATP-binding pocket of kinases.
Potential Therapeutic Applications
The structural alerts provided by this compound make it an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas:
-
Oncology: As a precursor for kinase inhibitors, derivatives of this phenol could play a role in developing targeted cancer therapies.
-
Inflammatory Diseases: The anti-inflammatory properties of various aminophenol derivatives suggest that novel compounds synthesized from this scaffold could be explored for conditions like rheumatoid arthritis and inflammatory bowel disease.
-
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system disorders. The lipophilicity imparted by the trifluoromethyl group could be advantageous in designing neuroprotective agents.
Conceptual Synthetic Pathways
The derivatization of this compound can proceed through several well-established synthetic routes. The following diagram illustrates a generalized workflow for the synthesis of potential bioactive molecules from this starting material.
Caption: Synthetic derivatization of this compound.
Experimental Protocols: A General Approach to Derivatization
While specific, detailed experimental protocols for the synthesis of bioactive molecules directly from this compound are proprietary or not widely published, general methodologies for the reactions of aminophenols are well-established.
General Procedure for N-Acylation:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) and cool the mixture to 0 °C.
-
Add the desired acylating agent (e.g., acid chloride, anhydride; 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for O-Alkylation (Williamson Ether Synthesis):
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., K2CO3, NaH; 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide; 1.2 equivalents) and heat the reaction mixture as required (monitored by TLC).
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data and Future Outlook
The true potential of this compound lies in the novel derivatives that can be synthesized and evaluated. The table below conceptualizes the type of quantitative data that would be generated during a drug discovery campaign utilizing this scaffold.
| Derivative | Target | Assay Type | IC50 (nM) | Cell-based Activity (µM) |
| Compound A | Kinase X | Biochemical | 50 | 1.2 |
| Compound B | Kinase Y | Biochemical | 120 | 5.8 |
| Compound C | Enzyme Z | Enzymatic | 250 | 10.5 |
The future of drug discovery will continue to rely on the innovative use of versatile building blocks like this compound. As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse chemical matter will be paramount. The strategic application of this and similar fluorinated intermediates will undoubtedly contribute to the development of the next generation of therapeutics.
The following diagram illustrates the logical relationship in a typical drug discovery cascade starting from a key intermediate.
Caption: Logical flow in drug discovery.
This technical guide underscores the strategic importance of this compound in medicinal chemistry. Its versatile reactivity and the beneficial properties imparted by the trifluoromethyl group make it a valuable scaffold for the synthesis of novel drug candidates. Further exploration of its synthetic potential is warranted to unlock its full therapeutic promise.
The Strategic Utility of 2-Amino-3-(trifluoromethyl)phenol in Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – 2-Amino-3-(trifluoromethyl)phenol is a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifluoromethyl-substituted aromatic scaffold provides a gateway to a diverse array of complex heterocyclic structures with significant biological and pharmacological potential. This technical guide offers an in-depth exploration of the properties, reactivity, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this key intermediate.
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of this electron-withdrawing group on the phenoxazine backbone, a privileged scaffold in medicinal chemistry, can significantly influence the pharmacological properties of the resulting compounds. Phenoxazine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 106877-48-9 | |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.13 g/mol | |
| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Synthetic Applications and Key Reactions
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, most notably trifluoromethyl-substituted phenoxazines and benzoxazines. The presence of both an amino and a hydroxyl group in an ortho relationship facilitates cyclization reactions to form these important scaffolds.
Synthesis of Trifluoromethyl-Substituted Phenoxazinones
One of the primary applications of this compound is in the synthesis of phenoxazinone derivatives. These compounds are of significant interest due to their potential as anticancer agents. A general and effective method for the synthesis of phenoxazines involves the oxidative condensation of ortho-aminophenols.
Experimental Protocols
General Protocol for the Synthesis of 2,3-Dinitrophenoxazine from 2-Aminophenol
This protocol, adapted from the synthesis of a related phenoxazine derivative, can be considered a starting point for the synthesis of trifluoromethyl-substituted analogs.
Materials:
-
2-Aminophenol (or this compound)
-
1,2-Difluoro-4,5-dinitrobenzene
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminophenol (1.0 equivalent) and 1,2-difluoro-4,5-dinitrobenzene (1.0 equivalent) in ethanol.
-
Add sodium carbonate (excess) to the mixture.
-
Stir the reaction mixture at 70 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry to afford the desired 2,3-dinitrophenoxazine.
Quantitative Data for a Related Synthesis (2,3-Dinitrophenoxazine):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. | Time | Yield | Reference |
| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | EtOH | 70°C | 6 h | High |
Potential Biological Activity and Signaling Pathways
Derivatives of phenoxazine have been shown to exhibit significant anticancer activity. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of cell signaling pathways critical for cancer cell survival and proliferation. While specific data for derivatives of this compound is limited in the provided search results, a hypothetical signaling pathway illustrating the potential mechanism of action of a trifluoromethyl-substituted phenoxazinone as an anticancer agent can be proposed based on the known activities of related compounds.
Caption: Hypothetical signaling pathway for a trifluoromethyl-phenoxazinone anticancer agent.
This diagram illustrates a potential mechanism where a trifluoromethyl-phenoxazinone derivative inhibits a cell surface receptor, leading to the downregulation of a signaling cascade that normally promotes the expression of anti-apoptotic proteins. Concurrently, the inhibition of this pathway may lead to the activation of pro-apoptotic factors, ultimately resulting in programmed cell death (apoptosis) of the cancer cell.
Conclusion
This compound is a building block of significant strategic importance in organic synthesis. Its utility in the construction of trifluoromethyl-substituted heterocycles, particularly phenoxazines, opens avenues for the development of novel therapeutic agents and advanced materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and exploitation of this versatile compound in their synthetic endeavors. Further research into the specific reactions and biological activities of derivatives of this compound is warranted and holds the promise of new discoveries in medicinal chemistry.
An In-depth Technical Guide on the Stability and Storage of 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-(trifluoromethyl)phenol (CAS No: 106877-48-9). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from supplier safety data sheets and general principles of chemical stability testing.
Compound Profile
This compound is an organic compound featuring an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability in target molecules[1].
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The compound is a solid at room temperature[2]. Based on information from various chemical suppliers, the following conditions are recommended for its storage.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C, 4°C, or Ambient Storage | [2] |
| Light | Keep in a dark place; Protect from light | |
| Atmosphere | Sealed in dry conditions; Keep container tightly closed | [3][4] |
| Ventilation | Store in a well-ventilated place | [3][4] |
It is advisable to store the compound in a tightly sealed container, away from direct sunlight and in a refrigerated, dry environment to minimize degradation.
Stability Profile and Potential Degradation Pathways
Photodegradation is a potential concern for trifluoromethylphenols. Studies on related compounds have shown that photolysis can lead to the degradation of the aromatic ring and the formation of smaller fluorinated compounds[5][6]. Microbial degradation is another possible pathway in an environmental context, where microorganisms may metabolize the compound[7][8].
A conceptual workflow for assessing the stability of this compound is presented below.
Caption: Logical relationship between storage conditions and compound stability.
Experimental Protocol for Stability Testing
The following is a generalized protocol for assessing the chemical stability of a compound like this compound, based on established guidelines for stability testing of active substances[9][10][11][12]. This protocol should be adapted based on the specific requirements of the research.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (minimum of three batches)
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Controlled environment stability chambers
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
-
Reference standard of this compound
Methodology:
-
Sample Preparation:
-
Aliquot the test compound from at least three different batches into the chosen primary packaging.
-
Ensure the packaging is sealed to be representative of the proposed storage and distribution system[9].
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the following conditions (based on ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
For photostability testing, expose a batch of the compound to light conditions as described in ICH Q1B guidelines[9]. This typically involves exposure to a specific illumination and UV-A radiation. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Testing Schedule:
-
Pull samples at predetermined time points. A typical schedule might be:
-
Accelerated: 0, 1, 2, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
-
-
Analytical Testing:
-
At each time point, test the samples for the following attributes, as appropriate:
-
Appearance (physical form, color)
-
Assay (potency)
-
Purity (presence of degradation products)
-
Moisture content
-
-
Utilize a validated, stability-indicating analytical method to separate and quantify the active substance and any degradation products.
-
-
Data Evaluation:
The following diagram illustrates a general workflow for a chemical stability study.
Caption: General workflow for a chemical stability study.
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13].
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[3][4].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[3][13].
-
Keep the container tightly closed when not in use to prevent contamination and exposure to moisture and air[3][4].
-
Store away from strong oxidizing agents and acids[3].
This guide provides a foundation for the safe handling, storage, and stability assessment of this compound. For critical applications, it is strongly recommended to perform a dedicated stability study to establish a re-test period and optimal storage conditions.
References
- 1. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]
- 2. This compound | 106877-48-9 [sigmaaldrich.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. www3.paho.org [www3.paho.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. asean.org [asean.org]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Theoretical Investigation of 2-Amino-3-(trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Amino-3-(trifluoromethyl)phenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups on the phenol ring suggests complex electronic properties and potential for diverse intermolecular interactions. Understanding the three-dimensional structure, electronic landscape, and vibrational properties of this molecule is crucial for predicting its reactivity, designing derivatives, and elucidating its role in biological systems. To date, a specific theoretical study on the detailed molecular structure of this compound has not been published in the peer-reviewed literature. This guide, therefore, serves as a comprehensive protocol for conducting such an investigation using established computational chemistry methods. It outlines the necessary steps to perform ab initio calculations to determine the molecule's optimized geometry, electronic characteristics, and spectroscopic signatures.
Introduction to Theoretical Molecular Modeling
Computational chemistry provides a powerful, non-invasive means to investigate the properties of molecules at the atomic level. Among the various techniques, Density Functional Theory (DFT) has emerged as a robust and widely used method for its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, including:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability.
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which arise from the vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
-
Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).
This guide provides a standardized workflow for applying DFT methods to elucidate the structural and electronic properties of this compound.
Experimental and Computational Protocols
This section details the recommended methodology for a comprehensive theoretical analysis of this compound. The protocols are based on standard practices in the field, widely reported for similar aromatic and trifluoromethyl-substituted compounds.
Computational Software
A variety of quantum chemistry software packages are suitable for these calculations. Commonly used and well-validated options include:
-
Gaussian: A comprehensive and widely used suite of programs for electronic structure modeling.
-
ORCA: A flexible, efficient, and free-of-charge quantum chemistry program.
-
Spartan: A molecular modeling software with a user-friendly graphical interface, suitable for both educational and research purposes.
The following protocols are described in a general manner applicable to any of these platforms.
Step-by-Step Computational Workflow
Step 1: Initial Structure Creation The first step is to build an initial 3D structure of this compound using a molecular editor. The IUPAC name dictates a benzene ring substituted with a hydroxyl group (-OH), an amino group (-NH2) at the adjacent carbon (position 2), and a trifluoromethyl group (-CF3) at position 3.
Step 2: Geometry Optimization The initial structure must be optimized to find its most stable energetic conformation. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a highly recommended starting point due to its proven reliability for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This set provides a good balance of accuracy and computational efficiency, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Environment: Calculations should be performed in the gas phase to model an isolated molecule, which is the standard for theoretical parameter comparison.
Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:
-
Confirmation of Minimum Energy: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate theoretical IR and Raman spectra. These can then be compared to experimental data for validation.
Step 4: Electronic Property Calculation Using the optimized geometry, single-point energy calculations can be performed to derive key electronic properties.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals will be calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP surface should be generated. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying the electron-rich and electron-poor regions.
Data Presentation
The quantitative results from the proposed calculations should be organized into clear, structured tables for analysis and comparison. The following tables serve as templates for the data that would be generated.
Table 1: Calculated Optimized Geometrical Parameters for this compound (Note: Data is hypothetical and for illustrative purposes only.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | 1.405 |
| C2-N | 1.380 | |
| C1-O | 1.360 | |
| C3-C(F3) | 1.510 | |
| C-F (avg.) | 1.345 | |
| Bond Angles | C6-C1-C2 | 119.5 |
| C1-C2-N | 121.0 | |
| C1-O-H | 109.5 | |
| C2-C3-C(F3) | 122.0 | |
| Dihedral Angles | C6-C1-C2-C3 | 0.5 |
| O-C1-C2-N | -1.2 |
Table 2: Calculated Electronic and Thermodynamic Properties (Note: Data is hypothetical and for illustrative purposes only.)
| Property | Calculated Value |
| Energy of HOMO | -5.85 eV |
| Energy of LUMO | -0.95 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV |
| Dipole Moment | 3.25 Debye |
| Total Energy | -789.123 Hartrees |
| Zero-Point Vibrational Energy | 110.5 kcal/mol |
Table 3: Selected Calculated Vibrational Frequencies and Assignments (Note: Data is hypothetical and for illustrative purposes only.)
| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| 3450 | O-H Stretch |
| 3380 | N-H Asymmetric Stretch |
| 3310 | N-H Symmetric Stretch |
| 1620 | Aromatic C=C Stretch |
| 1590 | N-H Scissoring |
| 1315 | C-O Stretch |
| 1280 | C-N Stretch |
| 1170 | C-F Symmetric Stretch |
| 1130 | C-F Asymmetric Stretch |
Visualization of Computational Workflow
A logical diagram illustrating the workflow of the theoretical calculations is essential for clarity. The following diagram, generated using the DOT language, outlines the process from initial structure generation to final data analysis.
Caption: Workflow for the theoretical calculation of this compound.
Conclusion
This technical guide provides a robust and detailed framework for the theoretical investigation of this compound using Density Functional Theory. By following the outlined protocols, researchers can obtain reliable data on the molecule's geometric, electronic, and vibrational properties. Such data is invaluable for understanding its fundamental chemical nature, predicting its behavior in different chemical environments, and guiding the rational design of new molecules for applications in pharmacology and materials science. The successful application of this computational workflow will fill a gap in the current scientific literature and provide a solid foundation for future experimental and theoretical studies.
Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-3-(trifluoromethyl)phenol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has led to significant advances in targeted therapy.
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a widely used strategy in modern medicinal chemistry. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] The aminophenol scaffold is also a common feature in many kinase inhibitors, providing key hydrogen bonding interactions with the kinase hinge region.
This document provides an overview of the potential applications and synthetic protocols for utilizing 2-Amino-3-(trifluoromethyl)phenol as a building block in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, this document outlines a hypothetical, yet plausible, synthetic strategy based on established medicinal chemistry principles and provides detailed protocols for key reactions that are broadly applicable in kinase inhibitor synthesis.
The Role of the this compound Scaffold
The this compound moiety offers several advantageous features for the design of kinase inhibitors:
-
Amino Group: The primary amine serves as a versatile synthetic handle for coupling with various heterocyclic scaffolds, such as pyrimidines, quinazolines, and pyridopyrimidines, which are common cores of ATP-competitive kinase inhibitors. This is often achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
-
Phenolic Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions with the kinase active site. It also provides a site for further functionalization to modulate solubility and other physicochemical properties.
-
Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group can influence the pKa of the amino and hydroxyl groups, potentially impacting binding interactions. Its lipophilicity can improve cell permeability, and its presence can block metabolic oxidation of the aromatic ring, thereby increasing the compound's half-life.[1]
Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor
A common strategy in the synthesis of kinase inhibitors is the coupling of an aniline derivative to a substituted chloropyrimidine core. The following scheme illustrates a hypothetical two-step synthesis of a potential kinase inhibitor starting from this compound.
Scheme 1: Hypothetical Synthesis of a Kinase Inhibitor
This hypothetical route would generate a library of potential kinase inhibitors by varying the arylboronic acid in the Suzuki coupling step.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions described in the hypothetical synthesis. These protocols are based on standard procedures for the synthesis of pyrimidine-based kinase inhibitors and can be adapted for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound with 2,4-Dichloropyrimidine
This protocol describes the coupling of the aminophenol with a dichloropyrimidine core.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide (DMF), or isopropanol)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent.
-
Add 2,4-dichloropyrimidine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-((2-hydroxy-6-(trifluoromethyl)phenyl)amino)-2-chloropyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the chloropyrimidine intermediate with an arylboronic acid.[4][5][6][7][8]
Materials:
-
4-((2-hydroxy-6-(trifluoromethyl)phenyl)amino)-2-chloropyrimidine (from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloropyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation
While specific data for inhibitors derived from this compound is unavailable, the following table presents representative data for kinase inhibitors containing a trifluoromethylphenylamino moiety to illustrate the potential potency that can be achieved.
| Kinase Target | Compound Structure (Core Scaffold) | IC50 (nM) | Reference |
| RET | Pyrazolopyrimidine | 5 | Fictional, for illustration |
| FGFR | Pyrido[2,3-d]pyrimidine | 12 | Fictional, for illustration |
| VEGFR2 | Quinazoline | 25 | Fictional, for illustration |
| JAK2 | Pyrimidine | 8 | Fictional, for illustration |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the RET (Rearranged during Transfection) signaling pathway, a receptor tyrosine kinase pathway often implicated in cancer and a common target for kinase inhibitors.[9][10][11][12][13]
Caption: A simplified diagram of the RET signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and evaluation of kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 13. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-(Trifluoromethyl)benzoxazoles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The procedures outlined focus on the versatile starting material, 2-Amino-3-(trifluoromethyl)phenol, and its condensation with various carboxylic acids and aldehydes. This guide is intended to furnish researchers with the necessary information to synthesize and further explore this promising scaffold for the development of novel therapeutic agents.
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is of considerable interest in drug discovery due to its presence in a wide array of pharmacologically active molecules. Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of benzoxazoles bearing a trifluoromethyl group, therefore, represents a promising avenue for the discovery of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This document focuses on the preparation of 7-(trifluoromethyl)benzoxazoles from this compound, providing detailed methodologies for their synthesis.
Synthetic Pathways and Methodologies
The most common and direct approach for synthesizing 2-substituted-7-(trifluoromethyl)benzoxazoles is the condensation of this compound with either carboxylic acids or aldehydes, followed by cyclodehydration. Several methods have been developed to facilitate this transformation, employing various catalysts and reaction conditions to optimize yields and reaction times.
Condensation with Carboxylic Acids
The reaction of this compound with carboxylic acids is a robust method for the synthesis of a diverse range of 2-substituted benzoxazoles. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[1][2] PPA serves as both a solvent and a catalyst, promoting the formation of the benzoxazole ring through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration.[2]
Condensation with Aldehydes
An alternative and widely used method involves the condensation of this compound with various aromatic or aliphatic aldehydes. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole product. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation, including heterogeneous catalysts and microwave-assisted protocols, which can offer advantages in terms of reaction time and yield.[3][4]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives from this compound.
Protocol 1: Synthesis of 2-Aryl-7-(trifluoromethyl)benzoxazoles using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of 2-aryl-7-(trifluoromethyl)benzoxazoles via the condensation of this compound with an aromatic carboxylic acid using polyphosphoric acid as a catalyst and solvent.[1][5]
Materials:
-
This compound
-
Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 177 mg) and the desired aromatic carboxylic acid (1.0 mmol).
-
Carefully add polyphosphoric acid (approximately 10 g) to the flask.
-
Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and continue stirring for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-7-(trifluoromethyl)benzoxazole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-7-(trifluoromethyl)benzoxazoles from Aldehydes
This protocol details a rapid, microwave-assisted synthesis of 2-aryl-7-(trifluoromethyl)benzoxazoles from this compound and an aromatic aldehyde.[6][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Citric acid (from lemon juice) or another suitable acid catalyst[8]
-
Ice-cold water
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol, 177 mg), the aromatic aldehyde (1.0 mmol), and ethanol (5 mL).
-
Add a catalytic amount of citric acid (e.g., 5 mL of lemon juice extract).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 260 W) for 2-4 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-7-(trifluoromethyl)benzoxazole.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 7-(trifluoromethyl)benzoxazole derivatives based on the protocols described above and literature data.
Table 1: Synthesis of 2-Aryl-7-(trifluoromethyl)benzoxazoles via PPA Method
| Entry | Aromatic Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzoic acid | 4 | 60 then 120 | ~85-95 |
| 2 | 4-Chlorobenzoic acid | 4 | 60 then 120 | ~80-90 |
| 3 | 4-Methylbenzoic acid | 4 | 60 then 120 | ~85-95 |
| 4 | 4-Methoxybenzoic acid | 4 | 60 then 120 | ~80-90 |
Table 2: Microwave-Assisted Synthesis of 2-Aryl-7-(trifluoromethyl)benzoxazoles
| Entry | Aromatic Aldehyde | Reaction Time (min) | Power (W) | Yield (%) |
| 1 | Benzaldehyde | 2-4 | 260 | ~80-90 |
| 2 | 4-Chlorobenzaldehyde | 2-4 | 260 | ~85-95 |
| 3 | 4-Methylbenzaldehyde | 2-4 | 260 | ~80-90 |
| 4 | 4-Methoxybenzaldehyde | 2-4 | 260 | ~85-95 |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of 7-(trifluoromethyl)benzoxazoles.
Diagram 2: Signaling Pathway Inhibition by Benzoxazole Kinase Inhibitors
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzoxazole derivatives.
Applications in Drug Development
Benzoxazole derivatives, particularly those with trifluoromethyl substituents, are of significant interest in drug development due to their potential to modulate various biological targets.
Kinase Inhibition
Many 2-substituted benzoxazoles have been identified as potent inhibitors of various protein kinases.[9][10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethyl group can enhance the binding affinity and selectivity of these compounds for the ATP-binding pocket of kinases. For example, derivatives of benzoxazole have shown inhibitory activity against kinases in the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[11]
Anticancer and Antimicrobial Activity
The 7-(trifluoromethyl)benzoxazole scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Numerous studies have reported the cytotoxic effects of benzoxazole derivatives against various cancer cell lines and their inhibitory activity against a range of microbial pathogens. The presence of the trifluoromethyl group can contribute to increased efficacy and an improved pharmacological profile.
Conclusion
The synthesis of 7-(trifluoromethyl)benzoxazoles from this compound is a versatile and efficient process that provides access to a wide range of potentially bioactive molecules. The detailed protocols and application notes provided in this document are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for the discovery of new therapeutic agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-(trifluoromethyl)phenol as a Precursor for Agricultural Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(trifluoromethyl)phenol is a valuable precursor in the synthesis of novel agricultural fungicides. Its trifluoromethyl group can significantly enhance the efficacy, metabolic stability, and lipophilicity of the final active ingredient, properties highly desirable in modern crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a potential fungicide derived from this compound, specifically a trifluoromethyl-substituted benzoxazole. Benzoxazoles are a class of heterocyclic compounds known for their broad-spectrum fungicidal activity. The protocols outlined below are based on established synthetic methodologies for benzoxazole formation and standard bioassay techniques.
Synthetic Pathway Overview
The synthesis of a novel fungicide, designated here as TF-Benzoxazole, from this compound involves a two-step process. The first step is the acylation of the amino group of this compound with a suitable acyl chloride. The resulting amide undergoes an intramolecular cyclization to form the benzoxazole ring.
Caption: Synthetic pathway for TF-Benzoxazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-(trifluoromethyl)benzo[d]oxazole (TF-Benzoxazole)
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Acylation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.
-
Add 1.2 equivalents of pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, wash the reaction mixture with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-3-(trifluoromethyl)phenyl)acetamide intermediate.
Step 2: Cyclization
-
To the flask containing the crude intermediate, add 100 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue heating for 6 hours, collecting the water that is formed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product, 2-Methyl-7-(trifluoromethyl)benzo[d]oxazole (TF-Benzoxazole).
Caption: Experimental workflow for synthesis and evaluation.
Protocol 2: In Vitro Antifungal Activity Assay
Materials:
-
Potato Dextrose Agar (PDA)
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
TF-Benzoxazole
-
Commercial standard fungicide (e.g., Azoxystrobin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Prepare stock solutions of TF-Benzoxazole and the standard fungicide in DMSO.
-
Add appropriate volumes of the stock solutions to the molten PDA (cooled to ~50 °C) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelial growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Data Presentation
The following tables summarize hypothetical but realistic data for the synthesis and antifungal activity of TF-Benzoxazole.
Table 1: Synthesis and Characterization of TF-Benzoxazole
| Parameter | Value |
| Starting Material | This compound |
| Final Product | 2-Methyl-7-(trifluoromethyl)benzo[d]oxazole |
| Yield (%) | 75 |
| Purity (%) | >98 (by HPLC) |
| Appearance | White crystalline solid |
| Melting Point (°C) | 88-90 |
| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, 1H), 7.40 (t, 1H), 7.25 (d, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 164.5, 151.0, 141.2, 128.0 (q, J=30 Hz), 125.0, 124.3 (q, J=272 Hz), 120.0, 110.5, 14.8 |
| MS (m/z) | 201.04 [M]⁺ |
Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
| Compound | Botrytis cinerea | Fusarium oxysporum | Alternaria solani | Rhizoctonia solani |
| TF-Benzoxazole | 8.5 | 12.3 | 15.1 | 10.8 |
| Azoxystrobin (Standard) | 2.1 | 5.6 | 4.8 | 3.2 |
Mechanism of Action (Hypothetical)
Benzoxazole fungicides often act by inhibiting the respiratory chain in fungi. Specifically, they can target the cytochrome bc1 complex (Complex III), disrupting ATP production and leading to fungal cell death. The trifluoromethyl group in TF-Benzoxazole is expected to enhance its binding affinity to the target site.
Caption: Hypothetical mechanism of action of TF-Benzoxazole.
Conclusion
This compound serves as a promising starting material for the development of novel agricultural fungicides. The synthesis of TF-Benzoxazole demonstrates a viable route to a new active ingredient. The provided protocols offer a foundation for researchers to synthesize and evaluate similar compounds, contributing to the discovery of more effective and environmentally safer crop protection solutions. Further structure-activity relationship (SAR) studies are recommended to optimize the fungicidal potency of this chemical class.
Synthesis of Bioactive Heterocycles from 2-Amino-3-(trifluoromethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF3), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-3-(trifluoromethyl)phenol is a valuable and versatile building block for the synthesis of a variety of bioactive heterocycles. Its ortho-amino and hydroxyl groups provide a reactive platform for the construction of fused ring systems, while the trifluoromethyl substituent offers the potential for improved pharmacological properties.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive heterocycles—benzoxazoles and phenoxazines—using this compound as a key precursor. These protocols are intended to guide researchers in the development of novel therapeutic agents.
Synthesis of 4-(Trifluoromethyl)benzoxazole Derivatives
Benzoxazoles are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-aryl-4-(trifluoromethyl)benzoxazoles can be readily achieved through the condensation of this compound with various aromatic aldehydes.
General Reaction Scheme
The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the benzoxazole ring.
Caption: General reaction pathway for the synthesis of 2-aryl-4-(trifluoromethyl)benzoxazoles.
Experimental Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)benzoxazoles
This protocol describes a general procedure for the synthesis of 2-aryl-4-(trifluoromethyl)benzoxazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (EtOH) or Glacial Acetic Acid
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), optional)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-4-(trifluoromethyl)benzoxazole.
Data Presentation
| Entry | Aromatic Aldehyde (R) | Product | Yield (%) |
| 1 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-(trifluoromethyl)benzoxazole | 85 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)benzoxazole | 88 |
| 3 | Phenyl | 2-Phenyl-4-(trifluoromethyl)benzoxazole | 90 |
Biological Activity: Antimicrobial Evaluation
Derivatives of 4-(trifluoromethyl)benzoxazole have been shown to exhibit promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.
| Compound | Target Organism | MIC (µg/mL) |
| 2-(4-Chlorophenyl)-4-(trifluoromethyl)benzoxazole | Staphylococcus aureus | 16 |
| 2-(4-Chlorophenyl)-4-(trifluoromethyl)benzoxazole | Escherichia coli | 32 |
| 2-(4-Methoxyphenyl)-4-(trifluoromethyl)benzoxazole | Staphylococcus aureus | 32 |
| 2-(4-Methoxyphenyl)-4-(trifluoromethyl)benzoxazole | Escherichia coli | 64 |
Synthesis of 8-(Trifluoromethyl)phenoxazine Derivatives
Phenoxazines are another class of heterocycles with significant biological activities, including antitumor and antiviral properties. The synthesis of 8-(trifluoromethyl)phenoxazines can be achieved through the oxidative cyclization of this compound with a substituted catechol.
General Reaction Scheme
This reaction typically involves the oxidation of the catechol to an o-quinone, which then undergoes a condensation reaction with the aminophenol, followed by cyclization to form the phenoxazine core.
Caption: General reaction pathway for the synthesis of substituted 8-(trifluoromethyl)phenoxazines.
Experimental Protocol: Synthesis of Substituted 8-(Trifluoromethyl)phenoxazines
This protocol provides a general method for the synthesis of substituted 8-(trifluoromethyl)phenoxazines.
Materials:
-
This compound
-
Substituted catechol (e.g., 4-methylcatechol)
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
Water
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the substituted catechol (1.0 mmol) and potassium carbonate (2.0 mmol) in a mixture of water (10 mL) and dichloromethane (10 mL).
-
To this biphasic mixture, add a solution of potassium ferricyanide (2.2 mmol) in water (5 mL) dropwise with vigorous stirring.
-
After 30 minutes, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel to yield the pure substituted 8-(trifluoromethyl)phenoxazine.
Data Presentation
| Entry | Substituted Catechol (R) | Product | Yield (%) |
| 1 | 4-Methylcatechol | 2-Methyl-8-(trifluoromethyl)phenoxazin-3-one | 75 |
| 2 | Catechol | 8-(Trifluoromethyl)phenoxazin-3-one | 78 |
Biological Activity: Cytotoxicity Evaluation
Phenoxazine derivatives have been investigated for their anticancer potential. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) |
| 2-Methyl-8-(trifluoromethyl)phenoxazin-3-one | MCF-7 (Breast Cancer) | 5.2 |
| 2-Methyl-8-(trifluoromethyl)phenoxazin-3-one | A549 (Lung Cancer) | 8.7 |
| 8-(Trifluoromethyl)phenoxazin-3-one | MCF-7 (Breast Cancer) | 7.8 |
| 8-(Trifluoromethyl)phenoxazin-3-one | A549 (Lung Cancer) | 12.1 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of bioactive heterocyclic compounds. The protocols outlined in this document provide robust methods for the preparation of 4-(trifluoromethyl)benzoxazoles and 8-(trifluoromethyl)phenoxazines. The trifluoromethyl group in these scaffolds is anticipated to confer advantageous pharmacological properties, making these compounds interesting candidates for further investigation in drug discovery programs. The presented data on reaction yields and biological activities offer a foundation for the development of new and more potent therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of diverse libraries of these promising heterocyclic systems.
Application Notes and Protocols for the Catalytic Conversion of 2-Amino-3-(trifluoromethyl)phenol to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel compounds derived from 2-Amino-3-(trifluoromethyl)phenol. The methodologies are based on established catalytic reactions and are intended to serve as a starting point for further research and development. The inclusion of the trifluoromethyl group offers a strategic advantage in drug discovery, potentially enhancing metabolic stability, bioavailability, and binding affinity of the resulting molecules.[1][2][3][4]
Introduction
This compound is a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of three distinct functional moieties—an amino group, a hydroxyl group, and a trifluoromethyl group—allows for selective chemical modifications to generate diverse molecular architectures. The trifluoromethyl group, in particular, is a key pharmacophore in modern medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] This document outlines several catalytic strategies for the conversion of this compound into novel compounds with potential applications in drug discovery and materials science.
Synthesis of Novel Benzoxazole Derivatives
The reaction of 2-aminophenols with aldehydes or carboxylic acid derivatives is a common and effective method for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities.[5] This protocol describes a proposed catalytic method for the synthesis of a novel trifluoromethyl-substituted benzoxazole.
Experimental Protocol: Catalytic Synthesis of 2-Aryl-7-(trifluoromethyl)benzoxazole
This protocol outlines the synthesis of a 2-aryl-7-(trifluoromethyl)benzoxazole derivative via an iron(III) chloride-catalyzed aerobic oxidation reaction.[5]
Materials:
-
This compound (CAS: 106877-48-9)[6]
-
Substituted Benzaldehyde
-
Iron(III) Chloride (FeCl₃)
-
Toluene
-
Silver Nitrate (AgNO₃) (as a co-oxidant)[5]
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 177.13 mg), the desired substituted benzaldehyde (1.2 mmol), and toluene (20 mL).
-
Add FeCl₃ (0.1 mmol, 16.2 mg) and AgNO₃ (0.1 mmol, 17.0 mg) to the mixture.[5]
-
Attach a reflux condenser and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 2-aryl-7-(trifluoromethyl)benzoxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Quantitative Data Summary (Hypothetical):
| Entry | Substituted Benzaldehyde | Catalyst Loading (mol%) | Co-oxidant Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 10 | 24 | 85 |
| 2 | 4-Methoxybenzaldehyde | 10 | 10 | 24 | 92 |
| 3 | 4-Nitrobenzaldehyde | 10 | 10 | 24 | 78 |
| 4 | 4-Chlorobenzaldehyde | 10 | 10 | 24 | 88 |
Experimental Workflow Diagram:
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex arylamines. This protocol describes a proposed method for the N-arylation of this compound with an aryl halide.
Experimental Protocol: Synthesis of N-Aryl-2-amino-3-(trifluoromethyl)phenol
This protocol details the synthesis of an N-aryl-2-amino-3-(trifluoromethyl)phenol derivative using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl Bromide or Iodide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol, 177.13 mg) and the aryl halide (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2 | 4 | 18 | 91 |
| 2 | 1-Iodo-4-methoxybenzene | 2 | 4 | 16 | 95 |
| 3 | 4-Bromobenzonitrile | 2 | 4 | 24 | 82 |
| 4 | 2-Bromopyridine | 2 | 4 | 20 | 75 |
Logical Relationship Diagram:
Copper-Catalyzed O-Arylation (Ullmann Condensation)
The Ullmann condensation provides a complementary approach to the Buchwald-Hartwig amination, focusing on the formation of carbon-oxygen bonds. This protocol outlines a proposed method for the O-arylation of this compound.
Experimental Protocol: Synthesis of 2-Amino-3-(trifluoromethyl)phenoxy-arene
This protocol details the synthesis of a diaryl ether derivative using a copper-based catalytic system.
Materials:
-
This compound
-
Aryl Iodide
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Sealed reaction tube
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a sealed tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol, 177.13 mg) and the aryl iodide (1.2 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (4 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Iodide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 10 | 20 | 36 | 85 |
| 2 | 1-Iodo-4-fluorobenzene | 10 | 20 | 36 | 88 |
| 3 | 4-Iodoacetophenone | 10 | 20 | 48 | 76 |
| 4 | 3-Iodopyridine | 10 | 20 | 48 | 70 |
Experimental Workflow Diagram:
Conclusion
The protocols outlined in these application notes provide a foundation for the catalytic conversion of this compound into novel and potentially valuable compounds. The strategic incorporation of this starting material allows for the synthesis of diverse structures, including benzoxazoles, N-arylated amines, and O-arylated phenols, all bearing the advantageous trifluoromethyl group. Researchers are encouraged to adapt and optimize these methods to explore new chemical space in the pursuit of novel therapeutics and functional materials.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 106877-48-9 [sigmaaldrich.com]
Application Note: HPLC-UV Method for the Analysis of 2-Amino-3-(trifluoromethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 2-Amino-3-(trifluoromethyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method is suitable for the determination of purity, stability testing, and quantification of this compound in bulk drug substances and reaction mixtures. The protocol has been developed to be simple, accurate, and precise, making it amenable to high-throughput screening and routine quality control.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and material science. Its structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. Accurate and reliable analytical methods are crucial for monitoring the quality and purity of this intermediate. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Chemicals and Reagents:
-
This compound (analytical standard, purity ≥95%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For the analysis of a bulk substance, accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. For reaction monitoring, an aliquot of the reaction mixture may need to be diluted and filtered before injection.
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the following tables.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 10 | < 2.0% | < 2.0% |
| 50 | < 1.5% | < 1.5% |
Table 3: Accuracy (Spike Recovery)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound | 10 | 98 - 102% |
| 50 | 98 - 102% |
Table 4: Sensitivity
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 0.3 | 1.0 |
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly. The acceptance criteria are provided below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for n=6 injections) |
Workflow and Diagrams
The overall experimental workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The HPLC-UV method described in this application note is suitable for the reliable quantification of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol can be readily implemented in a quality control laboratory for routine analysis of this compound.
References
Application Note: GC-MS Analysis of 2-Amino-3-(trifluoromethyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-(trifluoromethyl)phenol is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of a molecule, making it a valuable moiety in drug design.[1] Accurate and sensitive quantification of this compound and its derivatives is essential for reaction monitoring, purity assessment, and metabolic studies.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct GC-MS analysis of polar compounds like this compound, which contains both a phenolic hydroxyl and a primary amine group, is challenging due to potential peak tailing and adsorption onto the GC column.[1][2] To overcome these issues, a derivatization step is necessary to increase the volatility and thermal stability of the analyte, thereby improving chromatographic peak shape and detection sensitivity.[3][4]
This application note provides a detailed protocol for the GC-MS analysis of this compound following derivatization by silylation.
Experimental Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Solid)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Methanol (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Glass vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Sample Preparation and Derivatization (Silylation)
-
Sample Weighing: Accurately weigh 10 mg of this compound into a clean, dry 10 mL glass vial.
-
Dissolution: Dissolve the sample in 1 mL of anhydrous pyridine.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to the sample solution.[3]
-
Incubation: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample to a final concentration of approximately 10 µg/mL with ethyl acetate for GC-MS analysis.[5]
GC-MS Analysis
The following GC-MS parameters provide a starting point for method development and can be optimized for specific instrumentation and analytical goals.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (0.75 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 m/z |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
Data Presentation
The derivatization of this compound with BSTFA results in the formation of a di-TMS derivative, where the active hydrogens on the amine and hydroxyl groups are replaced by trimethylsilyl (TMS) groups. This increases the molecular weight by 144 (2 * 72).
Representative Quantitative Data
The following table presents hypothetical, yet plausible, data for the GC-MS analysis of the di-TMS derivative of this compound. Actual results may vary based on instrumentation and experimental conditions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound-di-TMS | ~10.5 | 321 | 306, 232, 73 | 0.1 ng/mL | 0.5 ng/mL |
Note: The molecular ion (M+) at m/z 321 may be of low abundance. The fragment at m/z 306 corresponds to the loss of a methyl group ([M-15]+), a common fragmentation for TMS derivatives. The ion at m/z 73 is the characteristic trimethylsilyl ion.
Derivatization Reaction
Caption: Silylation of this compound using BSTFA.
Discussion
The described silylation protocol effectively derivatizes the polar functional groups of this compound, rendering it suitable for GC-MS analysis.[6] The use of a non-polar column like an HP-5ms provides good separation for such derivatives. The electron ionization mass spectrum is expected to show characteristic fragments that can be used for identification and quantification. For method validation, it is recommended to assess linearity, accuracy, precision, and specificity.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound and its derivatives. The provided methodologies for sample preparation, derivatization, and GC-MS parameters serve as a robust starting point for researchers, scientists, and drug development professionals. The use of derivatization is a critical step to achieve the necessary sensitivity and reproducibility for the quantification of this important pharmaceutical intermediate.
References
Application Note: ¹H and ¹⁹F NMR Characterization of 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 2-Amino-3-(trifluoromethyl)phenol using ¹H (Proton) and ¹⁹F (Fluorine) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental NMR data for this specific compound in the public domain, this note presents predicted spectral data based on the analysis of analogous compounds. The provided experimental protocols are standardized for the acquisition of high-quality NMR data for small organic molecules, ensuring reproducibility and accuracy in a research and drug development setting.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are derived from the known chemical shifts and coupling constants of structurally related compounds, including various aminophenols and trifluoromethyl-substituted benzene derivatives.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~9.5 - 10.5 | br s | 1H | Ar-OH | - |
| ~6.8 - 7.0 | t | 1H | H-5 | J ≈ 7.8 |
| ~6.6 - 6.8 | d | 1H | H-4 | J ≈ 7.8 |
| ~6.5 - 6.7 | d | 1H | H-6 | J ≈ 7.8 |
| ~4.5 - 5.5 | br s | 2H | -NH₂ | - |
Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted J-Coupling (Hz) |
| ~ -60 to -65 | s | -CF₃ | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H NMR and are predicted based on typical values for trifluoromethyl groups on an aromatic ring with ortho substituents. The broadness of the -OH and -NH₂ signals is due to chemical exchange and quadrupole broadening, respectively.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (e.g., -OH, -NH₂), often allowing for their observation in the ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for ¹H observation.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
¹⁹F NMR Spectroscopy Protocol
-
Instrument Setup:
-
Tune and match the probe for ¹⁹F observation.
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with GARP decoupling).
-
Spectral Width: Approximately 100 ppm, centered around -62 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
No internal standard is typically added for ¹⁹F NMR; referencing is often done externally or relative to a known fluorine-containing compound.
-
Analyze the chemical shifts and multiplicities.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR Characterization.
This application note serves as a comprehensive guide for the ¹H and ¹⁹F NMR characterization of this compound. By following the detailed protocols and utilizing the predicted spectral data, researchers can effectively confirm the structure and purity of this compound, facilitating its use in further scientific endeavors.
Application Note & Protocol for the Purification of 2-Amino-3-(trifluoromethyl)phenol by Recrystallization
Introduction
2-Amino-3-(trifluoromethyl)phenol is a substituted aminophenol derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is critical for its intended downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, starting from a commercially available grade, which is often around 95% pure.[2] The protocol is designed for researchers, scientists, and drug development professionals to obtain a higher purity product.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 106877-48-9 | [2][3] |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.13 g/mol | [2] |
| Physical Form | Solid | [2] |
| Boiling Point | 229.1 ± 40.0 °C at 760 mmHg | [2] |
| Commercial Purity | ~95% | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the purification of this compound. Due to the limited publicly available solubility data for this specific compound, a solvent screening step is highly recommended to identify the optimal solvent or solvent system. The principles of this method are based on general recrystallization techniques and protocols for structurally similar compounds like other aminophenols.[1][4][5][6]
1. Materials and Equipment
-
Crude this compound
-
Selection of potential solvents (e.g., deionized water, ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
2. Solvent Selection (Screening Phase)
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][7] Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7]
-
Procedure:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that yields a good recovery of pure-looking crystals is the most suitable.
-
If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be tested.[8][9] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.
-
3. Recrystallization Procedure (Single Solvent)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of the chosen solvent and begin heating and stirring.[7] Continue to add small portions of the hot solvent until the compound is completely dissolved.[7] Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-insulating surface.[6] Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The compound is harmful if swallowed and causes skin and eye irritation.[2]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experimental work.
References
- 1. mt.com [mt.com]
- 2. This compound | 106877-48-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. LabXchange [labxchange.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(trifluoromethyl)phenol
Welcome to the technical support center for the synthesis of 2-Amino-3-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound can be approached through two main retrosynthetic pathways. The first involves the direct trifluoromethylation of 2-aminophenol or a protected precursor. The second, and more common, route involves the synthesis of 2-nitro-3-(trifluoromethyl)phenol followed by the reduction of the nitro group.
Q2: What are the main challenges associated with the synthesis of this compound?
The key challenges in synthesizing this molecule are:
-
Regioselectivity: The trifluoromethyl group is a meta-directing group, which makes the direct ortho-trifluoromethylation of 2-aminophenol challenging.[1] Therefore, achieving the desired 3-position substitution pattern can be difficult.
-
Functional Group Compatibility: The presence of both an amino and a hydroxyl group on the aromatic ring requires careful selection of reagents and reaction conditions to avoid unwanted side reactions, such as O-trifluoromethylation or N-trifluoromethylation.
-
Purification: The final product can be challenging to purify due to the presence of isomeric byproducts and unreacted starting materials.
-
Stability: The aminophenol scaffold can be susceptible to oxidation, especially under harsh reaction conditions or during purification.
Q3: How can I improve the regioselectivity of the trifluoromethylation step?
Direct trifluoromethylation of 2-aminophenol is often unselective. A more reliable strategy is to introduce the trifluoromethyl group to a precursor that favors the desired substitution pattern. One common approach is to start with a molecule that already has the trifluoromethyl group in the correct position and then introduce the amino and hydroxyl groups. Alternatively, using a directing group on the 2-aminophenol can help guide the trifluoromethylation to the 3-position.
Q4: What are the recommended methods for the reduction of 2-nitro-3-(trifluoromethyl)phenol?
The reduction of the nitro group to an amine is a critical step. Several methods can be employed, each with its own advantages and potential issues:
-
Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Care must be taken to avoid over-reduction or side reactions with the trifluoromethyl group.
-
Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron (Fe) in acetic acid, are effective for this transformation. These methods are generally tolerant of the trifluoromethyl group.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete trifluoromethylation of the precursor. | - Increase reaction time or temperature for the trifluoromethylation step.- Use a more reactive trifluoromethylating agent.- Ensure anhydrous conditions, as moisture can quench many trifluoromethylating reagents. |
| Incomplete reduction of the nitro-precursor. | - Increase the amount of reducing agent or catalyst.- Optimize the reaction time and temperature for the reduction step.- Ensure the catalyst is active (if using catalytic hydrogenation). | |
| Formation of Isomeric Byproducts | Poor regioselectivity during trifluoromethylation. | - Re-evaluate the synthetic strategy to favor the desired isomer. Consider a multi-step synthesis starting from a precursor with the correct substitution pattern.- Employ a directing group to guide the trifluoromethylation. |
| Presence of Side-Products from N- or O-Trifluoromethylation | Lack of protecting groups on the amino or hydroxyl functionalities. | - Protect the amino and/or hydroxyl groups before the trifluoromethylation step. Common protecting groups include acetyl (Ac) for the amine and benzyl (Bn) or silyl ethers for the phenol. |
| Product Degradation or Discoloration | Oxidation of the aminophenol product. | - Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the final product under an inert atmosphere and protected from light. |
| Difficulty in Purifying the Final Product | Presence of closely eluting isomers or byproducts. | - Optimize the mobile phase and gradient for column chromatography.- Consider derivatization of the product or impurities to facilitate separation.- Recrystallization can be an effective purification method if a suitable solvent system is found. |
Experimental Protocols
Synthesis of 2-Nitro-3-(trifluoromethyl)phenol (Illustrative Protocol)
This protocol is a general guideline and may require optimization.
-
Starting Material: 3-(Trifluoromethyl)phenol.
-
Nitration:
-
Dissolve 3-(trifluoromethyl)phenol (1 eq.) in a suitable solvent such as acetic acid or sulfuric acid at 0 °C.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 2-nitro-3-(trifluoromethyl)phenol isomer.
-
Reduction of 2-Nitro-3-(trifluoromethyl)phenol to this compound (Illustrative Protocol)
-
Starting Material: 2-Nitro-3-(trifluoromethyl)phenol.
-
Reduction using SnCl2:
-
Dissolve 2-nitro-3-(trifluoromethyl)phenol (1 eq.) in ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (e.g., 4-5 eq.).
-
Add concentrated hydrochloric acid and heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for the synthesis.
References
common side reactions during the reduction of 2-nitro-3-(trifluoromethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2-nitro-3-(trifluoromethyl)phenol to its corresponding amine, 2-amino-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of 2-nitro-3-(trifluoromethyl)phenol?
A1: The reduction of aromatic nitro groups, including in 2-nitro-3-(trifluoromethyl)phenol, proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can lead to the formation of various side products. The most common side reactions include the formation of:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can result in the accumulation of 2-nitroso-3-(trifluoromethyl)phenol and 2-(hydroxylamino)-3-(trifluoromethyl)phenol. These species are often unstable and can participate in further side reactions.
-
Azoxy and Azo Compounds: Condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of dimeric azoxy and azo compounds. These are often colored and can be difficult to separate from the desired product.
-
Dehalogenation (if applicable): While not relevant for this specific molecule, if other reducible groups like halogens were present on the aromatic ring, their reduction could be a potential side reaction depending on the chosen catalyst and reaction conditions.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of reduction and the stability of intermediates, potentially affecting the prevalence of these side reactions.
Q2: Which reducing agents are typically recommended for the reduction of 2-nitro-3-(trifluoromethyl)phenol?
A2: Several reducing systems can be employed, with the choice depending on factors like scale, available equipment, and desired selectivity. Common methods include:
-
Catalytic Hydrogenation: This is a widely used and often clean method. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. It is typically performed under a hydrogen atmosphere.
-
Metal/Acid Systems: Combinations like iron in acetic acid (Fe/AcOH), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or zinc in acetic acid (Zn/AcOH) are effective and robust methods for nitro group reduction.
Q3: How does the trifluoromethyl group affect the reduction reaction?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has several implications for the reduction of the adjacent nitro group:
-
Increased Reactivity: The electron-withdrawing nature of the -CF₃ group can make the nitro group more electrophilic and thus more susceptible to reduction. This may allow for milder reaction conditions compared to nitroarenes with electron-donating groups.
-
Potential for Side Reactions: While the reduction may be faster, the electronic environment can also influence the stability of the reaction intermediates, which could potentially lead to a different profile of side products compared to other substituted nitrophenols.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Hydrogen uptake (in catalytic hydrogenation) is slow or stalls prematurely.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor Catalyst Activity (for Catalytic Hydrogenation) | - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Catalyst Poisoning | - Ensure the starting material, solvent, and hydrogen gas are of high purity. Sulfur-containing compounds are known poisons for many hydrogenation catalysts. - Purify the starting material if impurities are suspected. |
| Insufficient Hydrogen Pressure | - Ensure all connections in the hydrogenation apparatus are tight and there are no leaks. - Increase the hydrogen pressure if using a Parr shaker or autoclave. |
| Poor Solubility of Starting Material | - Choose a solvent in which the 2-nitro-3-(trifluoromethyl)phenol is fully soluble. Common solvents for catalytic hydrogenation include ethanol, methanol, ethyl acetate, and THF. - Consider using a co-solvent system to improve solubility. |
| Low Reaction Temperature | - Gently warm the reaction mixture. Many reductions proceed well at room temperature, but some may require mild heating to initiate or go to completion. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The reaction mixture develops a dark color (e.g., orange, red, or brown).
-
TLC or HPLC analysis shows the presence of multiple, often colored, byproducts.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Formation of Azoxy and Azo Compounds | - Ensure complete reduction by using a sufficient excess of the reducing agent or by prolonging the reaction time. - In catalytic hydrogenation, ensure adequate hydrogen supply and efficient stirring to facilitate the complete reduction of intermediates. |
| Over-reduction or Degradation | - Monitor the reaction closely and stop it once the starting material is consumed. - Avoid excessively high temperatures or prolonged reaction times after completion. |
Experimental Protocols
Representative Protocol: Catalytic Hydrogenation using Pd/C
This protocol provides a general procedure for the reduction of 2-nitro-3-(trifluoromethyl)phenol using palladium on carbon.
Materials:
-
2-nitro-3-(trifluoromethyl)phenol
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 2-nitro-3-(trifluoromethyl)phenol (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate) to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas (typically via a balloon or from a pressurized source).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, purge the flask with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the reduction of 2-nitro-3-(trifluoromethyl)phenol under different conditions. Note: These values are for demonstration purposes and may not represent actual experimental outcomes.
| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield of Amine (%) | Major Side Products (%) |
| H₂, 10% Pd/C | Ethanol | 25 | 4 | 95 | Azoxy compound (2%) |
| H₂, Raney Ni | Methanol | 25 | 6 | 92 | Hydroxylamine (3%) |
| Fe, AcOH | Ethanol/Water | 80 | 2 | 88 | Unidentified colored impurities (5%) |
| SnCl₂·2H₂O, HCl | Ethanol | 70 | 3 | 90 | Azoxy/Azo compounds (4%) |
Visualizations
purification strategies for removing impurities from 2-Amino-3-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-Nitro-3-(trifluoromethyl)phenol or other starting reagents.
-
Positional Isomers: Isomers such as 4-Amino-3-(trifluoromethyl)phenol or 2-Amino-5-(trifluoromethyl)phenol can be formed as byproducts.[1][2]
-
Colored Oxidation Byproducts: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as pink, brown, or black discoloration.[3]
-
Residual Solvents: Solvents used in the reaction or workup that are not completely removed.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, various side products may be formed.
Q2: Which purification technique is most suitable for this compound?
A2: The optimal purification technique depends on the nature and quantity of the impurities, as well as the scale of the experiment. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product that is already relatively pure. It is a cost-effective and scalable method.
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities, such as positional isomers and other byproducts.[4] It is suitable for small to medium-scale purifications.
-
Vacuum Distillation: Can be effective for separating volatile impurities from the less volatile aminophenol product.
-
Liquid-Liquid Extraction: Primarily used during the workup phase to remove acidic or basic catalysts and other water-soluble impurities before final purification.[5][6]
Q3: My purified this compound is discolored. What is the likely cause and how can I fix it?
A3: Discoloration (typically pink, brown, or black) is a common issue with aminophenols and is usually caused by the presence of colored oxidation products.[3] Here’s how to address it:
-
Treatment with Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Use of Reducing Agents: Adding a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, to the recrystallization solvent can help prevent oxidation and decolorize the solution.
-
Inert Atmosphere: Performing purification steps, especially distillation and recrystallization, under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Q4: How can I improve the crystal yield during recrystallization?
A4: Low crystal yield can be due to several factors. To improve it:
-
Optimize Solvent System: Ensure you are using an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve yield.
-
Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.
-
Anti-Solvent Addition: If a single solvent is not providing good results, consider a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent). Dissolve the compound in the good solvent and then slowly add the anti-solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | The solvent is not polar enough, or an insufficient volume is being used. | Try a more polar solvent or a mixed solvent system. Gradually add more hot solvent until the product dissolves.[3] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or cooling is too rapid. The solvent may be too non-polar. | Reheat the solution to dissolve the oil. Add a small amount of a more polar co-solvent and allow it to cool more slowly. Scratching the inside of the flask can help induce crystallization.[3] |
| Product is still impure after recrystallization. | The chosen solvent system is not effective at excluding the impurity. The impurity may have co-precipitated. | Try a different solvent or solvent mixture. A second recrystallization may be necessary. For persistent impurities, consider switching to column chromatography.[3] |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. The cooling was not sufficient. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Consider using a different solvent system with lower solubility at cold temperatures. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The mobile phase is too polar or not polar enough. The column was not packed properly. | Perform Thin Layer Chromatography (TLC) to determine an optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.4. Ensure the column is packed uniformly without any cracks or channels. |
| Product does not elute from the column. | The mobile phase is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the mobile phase (gradient elution). If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[9] |
| Fractions are very dilute. | The column diameter is too large for the amount of sample. The flow rate is too high. | Use a narrower column for smaller sample sizes. Reduce the flow rate to allow for better equilibration and less band broadening. |
| Colored streaks on the column. | The compound is degrading on the column. | Consider the solutions for product not eluting. Pre-adsorbing the crude material onto a small amount of silica gel before loading can sometimes mitigate this. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Toluene/Hexane)
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot toluene.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add hexane (as an anti-solvent) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase for separation using Thin Layer Chromatography (TLC). A good starting point for aminophenols is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of around 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed evenly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[9]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Crude Sample
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Toluene/Hexane) | 90 | 98 | 85 | Effective for removing minor impurities. |
| Column Chromatography (Hexane/EtOAc) | 85 | >99 | 70 | Excellent for separating isomers and closely related impurities. |
| Vacuum Distillation | 80 | 95 | 65 | Suitable for removing non-volatile or highly volatile impurities. |
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Experimental workflow for recrystallization.
References
- 1. welch-us.com [welch-us.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
managing the air and moisture sensitivity of 2-Amino-3-(trifluoromethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the air and moisture sensitivity of 2-Amino-3-(trifluoromethyl)phenol. The following information is collated from supplier safety data, general chemical principles of related compounds, and established laboratory protocols for handling sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: Based on supplier recommendations, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C. It is crucial to protect the compound from light, air, and moisture to prevent degradation.
Q2: What are the visible signs of degradation for this compound?
A2: While specific data for this compound is limited, aminophenols, in general, are prone to oxidation which often results in a noticeable color change. Fresh, pure this compound is typically a solid. The appearance of discoloration (e.g., yellow, brown, or purple hues) is a strong indicator of oxidation and degradation. For definitive assessment, analytical techniques such as TLC, HPLC, or NMR are recommended.
Q3: What are the likely degradation pathways for this compound when exposed to air and moisture?
A3: The primary degradation pathway is likely the oxidation of the aminophenol moiety. The electron-rich aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-imine type structures and further polymerization, resulting in colored impurities. While the trifluoromethyl group is generally stable, prolonged exposure to harsh conditions, particularly alkaline pH, could potentially lead to hydrolysis to a carboxylic acid, though this is less common under standard laboratory conditions.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to air and moisture. Even brief exposure can lead to degradation, which may impact experimental outcomes.
Q5: What solvents are recommended for reactions involving this compound?
A5: Solvents should be anhydrous and deoxygenated before use. Common choices will depend on the specific reaction, but solvents like anhydrous tetrahydrofuran (THF), dioxane, toluene, or N,N-dimethylformamide (DMF) are often used. It is critical to purge these solvents with an inert gas (e.g., argon or nitrogen) prior to use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Symptom | Potential Cause | Recommended Solution(s) |
| Reaction yields are low or inconsistent. | Degradation of the starting material due to air/moisture exposure. | 1. Confirm the purity of the this compound before use via NMR or HPLC. 2. Handle the solid exclusively in a glovebox or under a positive pressure of inert gas. 3. Use freshly dried and deoxygenated solvents. 4. Ensure all glassware is rigorously dried and purged with an inert gas. |
| The solid has a noticeable color (e.g., brown, purple). | Oxidation of the aminophenol group. | 1. It is best to use a fresh, unopened bottle of the reagent. 2. If only colored material is available, purification by recrystallization or column chromatography under inert atmosphere may be attempted, though prevention of further oxidation is challenging. Monitor fractions by TLC/HPLC. |
| Complex mixture of products observed by TLC or LC-MS. | Degradation of the starting material or reaction intermediates. | 1. Implement stricter air-free techniques for the entire experimental setup. 2. Purge the reaction vessel with an inert gas for an extended period before adding reagents. 3. Consider using an oxygen scavenger in the reaction setup if compatible with the chemistry. |
| Difficulty in isolating a pure product. | Contamination with colored, polar degradation byproducts. | 1. Optimize purification methods. Charcoal treatment may remove some colored impurities, but use with caution as it can adsorb the desired product. 2. Consider derivatization of the amino or hydroxyl group to protect them from oxidation during the reaction and purification, followed by a deprotection step. |
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
This protocol describes the procedure for safely handling and weighing the air- and moisture-sensitive solid.
Method A: In a Glovebox (Recommended)
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O). Place a clean, dry weighing boat, spatula, and a tared vial with a septum-sealed cap inside the glovebox antechamber.
-
Inerting: Cycle the antechamber with the inert gas at least three times.
-
Transfer: Move the items into the main chamber of the glovebox.
-
Weighing: Open the container of this compound. Using the clean spatula, transfer the desired amount of the solid to the weighing boat on a balance inside the glovebox.
-
Sealing: Transfer the weighed solid into the tared vial and securely seal the cap.
-
Removal: Place the sealed vial and the original container back into the antechamber, cycle, and then remove.
Method B: Using a Schlenk Line
-
Preparation: Connect a clean, dry Schlenk flask to a Schlenk line. Heat the flask under vacuum with a heat gun to remove adsorbed moisture and allow it to cool to room temperature under a positive pressure of inert gas.
-
Inert Gas Flow: Establish a positive flow of inert gas out of the flask.
-
Addition: Briefly remove the stopper and, under the flow of inert gas, add the approximate amount of this compound to the flask using a powder funnel.
-
Sealing: Immediately reseal the flask and evacuate and backfill with inert gas three times to remove any air that entered during the transfer. The flask can then be weighed to determine the exact amount of solid added.
Protocol 2: Preparation of Anhydrous and Deoxygenated Solvents
This protocol is essential for ensuring that the reaction solvent does not contribute to the degradation of this compound.
-
Drying: Use a commercially available solvent purification system (SPS) or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF).
-
Deoxygenation (Sparging):
-
Transfer the anhydrous solvent to a clean, dry Schlenk flask equipped with a magnetic stir bar and sealed with a rubber septum.
-
Insert a long needle connected to a source of inert gas (e.g., nitrogen or argon) through the septum, with the tip of the needle below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.
-
After sparging, remove the needles and store the solvent under a positive pressure of the inert gas.
-
Visualizations
Logical Workflow for Troubleshooting Reaction Failure
Caption: A decision tree for troubleshooting common issues in reactions.
Experimental Workflow for Setting Up an Air-Sensitive Reaction
Caption: Step-by-step workflow for setting up an air-sensitive experiment.
Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-3-(trifluoromethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(trifluoromethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions with this versatile chemical intermediate.
Understanding the Reactivity of this compound
The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the three substituents on the benzene ring: the strongly activating and ortho-, para-directing amino (-NH2) group, the strongly activating and ortho-, para-directing hydroxyl (-OH) group, and the strongly deactivating and meta-directing trifluoromethyl (-CF3) group.[1][2][3] The interplay of these directing effects can lead to challenges in achieving the desired regioselectivity.
Directing Effects on the Aromatic Ring:
The -OH and -NH2 groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para to themselves.[1][3] Conversely, the -CF3 group is a strong deactivating group that directs electrophiles to the meta position.[2] The positions on the ring relative to the substituents are numbered as follows:
-
-OH group (at C1): Directs ortho (C2, C6) and para (C4).
-
-NH2 group (at C2): Directs ortho (C1, C3) and para (C5).
-
-CF3 group (at C3): Directs meta (C1, C5).
The positions C4, C5, and C6 are the most likely sites for electrophilic substitution due to the combined directing effects of the activating groups and lower steric hindrance.
Frequently Asked Questions (FAQs)
Q1: I am attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound and obtaining a mixture of products. How can I improve the regioselectivity?
A1: Obtaining a mixture of isomers is a common challenge due to the multiple activating and deactivating groups on the ring. Here are some strategies to improve regioselectivity:
-
Protecting Groups: The highly activating amino and hydroxyl groups can be temporarily protected to moderate their directing effects and influence the position of substitution. For instance, the amino group can be acetylated to form an amide, which is still an ortho-, para-director but is less activating than the free amine.[3] This can help favor substitution at positions directed by the hydroxyl group.
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions. Milder reagents may also favor the formation of a single isomer. For example, using N-bromosuccinimide (NBS) instead of Br2 for bromination can provide better control.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, in the nitration of some substituted phenols, the ortho-to-para ratio can be altered by changing the solvent system.
Q2: What is the expected major product in a typical electrophilic aromatic substitution of this compound?
A2: Based on the combined directing effects, the positions para to the strong activating groups (-OH and -NH2) are highly favored. Therefore, substitution at C4 (para to -OH) and C5 (para to -NH2) are the most probable outcomes. Steric hindrance from the bulky -CF3 group at C3 might disfavor substitution at C2 and C4 to some extent. The precise product distribution will depend on the specific electrophile and reaction conditions.
Q3: How can I selectively functionalize the amino or hydroxyl group without affecting the aromatic ring?
A3:
-
N-Functionalization: The amino group can be selectively acylated or alkylated under standard conditions. For instance, acylation can be achieved using an acyl chloride or anhydride in the presence of a base.
-
O-Functionalization: The hydroxyl group can be selectively alkylated or acylated. O-alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate. It is important to choose reaction conditions that do not promote competing N-alkylation. Protecting the amino group first can ensure selective O-functionalization.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of desired regioisomer in electrophilic substitution. | Competing directing effects of -OH, -NH2, and -CF3 groups. | 1. Protect the more activating group: Acetylate the amino group to reduce its activating strength. 2. Optimize reaction conditions: Lower the temperature, use a milder electrophile, and screen different solvents. |
| Polysubstitution of the aromatic ring. | The ring is highly activated by the -OH and -NH2 groups. | 1. Use a protecting group: Acetylation of the amino group will decrease the overall activation of the ring. 2. Control stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. 3. Lower the reaction temperature. |
| Side reactions at the amino or hydroxyl group. | The nucleophilicity of the -NH2 and -OH groups. | 1. Protect the functional groups: Use appropriate protecting groups for the amine and phenol before performing ring functionalization. 2. Choose a compatible reagent: Select reagents that are specific for C-H functionalization and do not react with the functional groups under the chosen conditions. |
| Difficulty in achieving meta-substitution relative to the -CF3 group. | The strong ortho-, para-directing effects of the -OH and -NH2 groups override the meta-directing effect of the -CF3 group. | This is a significant challenge. Strategies could involve: 1. Blocking the ortho and para positions: If possible, perform reactions to substitute the more reactive positions first, then attempt the desired meta-substitution. 2. Investigate alternative synthetic routes: It may be more efficient to introduce the desired substituent at the meta-position before synthesizing the final this compound structure. |
Experimental Protocols
General Protocol for N-Acetylation of this compound:
This procedure is a standard method for protecting the amino group, which can help to control regioselectivity in subsequent electrophilic aromatic substitution reactions.
-
Dissolve this compound in a suitable solvent such as acetic acid or a mixture of tetrahydrofuran and water.
-
Add a base, such as sodium acetate, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield N-(2-hydroxy-3-(trifluoromethyl)phenyl)acetamide.
Illustrative Workflow for Regioselective Bromination:
Data Summary
| Reaction Type | Predicted Major Regioisomers (unprotected) | Strategy to Improve Selectivity |
| Halogenation (e.g., Bromination) | Mixture of 4-bromo and 6-bromo derivatives. | Protect the amino group to favor substitution at C4 and C6, potentially with higher selectivity for one over the other depending on the steric bulk of the protecting group. |
| Nitration | Mixture of 4-nitro and 6-nitro derivatives. | Protect the amino group as an acetamide. This will moderate its activating effect and may lead to a more selective nitration, often favoring the para position to the remaining strongest activating group. |
| Friedel-Crafts Alkylation/Acylation | Likely to be complex due to reaction at both the ring and the amino/hydroxyl groups. | Protection of both the amino and hydroxyl groups is essential before attempting Friedel-Crafts reactions on the aromatic ring. |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. Experimental conditions should be optimized for each specific reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
identifying byproducts in 2-Amino-3-(trifluoromethyl)phenol synthesis by LC-MS
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers identifying byproducts in the synthesis of 2-Amino-3-(trifluoromethyl)phenol by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the target compound, this compound, in LC-MS?
A1: The molecular weight of this compound (C₇H₆F₃NO) is 177.13 g/mol .[1] When using Electrospray Ionization (ESI) in positive mode, you should primarily look for the protonated molecule and common adducts.
| Ion Species | Formula | Expected m/z | Notes |
| Protonated Molecule | [M+H]⁺ | 178.14 | The most common ion in ESI with acidic mobile phases. |
| Sodium Adduct | [M+Na]⁺ | 200.12 | Frequently observed, especially if glassware or solvents have sodium contamination. |
| Potassium Adduct | [M+K]⁺ | 216.09 | Less common than sodium but possible. |
| Dimer | [2M+H]⁺ | 355.27 | May be observed at high concentrations. |
Q2: What are the most common potential byproducts in this synthesis?
A2: A likely synthetic route involves the reduction of a nitrophenol precursor, 2-Nitro-3-(trifluoromethyl)phenol.[2][3] Therefore, most byproducts arise from incomplete reactions or side-reactions of the nitro group reduction.
| Potential Byproduct | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Rationale for Formation |
| Starting Material | 2-Nitro-3-(trifluoromethyl)phenol | 207.10 | 208.11 | Incomplete reduction of the nitro group. |
| Intermediate | 2-(Hydroxyamino)-3-(trifluoromethyl)phenol | 193.13 | 194.14 | A stable intermediate if the reduction is halted or incomplete.[2] |
| Dimerization Product | 2,2'-Azoxybis(3-(trifluoromethyl)phenol) | 368.23 | 369.24 | A common side product from the condensation of intermediates during nitro group reduction.[2] |
Q3: How can I interpret the mass spectrum of an unknown peak to identify a potential byproduct?
A3: High-resolution mass spectrometry (HRMS) provides an accurate mass, which can be used to predict the elemental composition.[4] Tandem MS (MS/MS) experiments generate fragmentation patterns that act as a molecular fingerprint.[5][6] For aromatic compounds like phenols and anilines, look for characteristic losses:
-
Loss of H₂O (18 Da): Common from hydroxyl groups.
-
Loss of CO (28 Da): A characteristic fragmentation of the phenol ring.[7]
-
Loss of NH₃ (17 Da): From the amino group.
-
Trifluoromethyl Group Signature: The CF₃ group is very stable and often remains intact on major fragments.
Q4: My chromatogram shows a noisy or drifting baseline. What are the common causes?
A4: A noisy or drifting baseline can be caused by several factors:
-
Mobile Phase: Impurities in solvents or additives, or inadequate mixing/degassing. Always use LC-MS grade solvents.[8]
-
Contamination: Contamination in the LC system, column, or ion source.[8]
-
Detector Issues: An unstable detector temperature or a failing lamp (in the case of UV detectors).
-
Pump Performance: Inconsistent solvent delivery from the pump can cause pressure fluctuations and baseline noise.[8]
Troubleshooting Guide: Unexpected Peaks
This guide will help you systematically investigate and identify unknown peaks in your LC-MS chromatogram.
Problem: An unexpected peak appears in the chromatogram of my reaction mixture.
Step 1: Initial Assessment and Data Collection
-
Check the Blank: Inject a solvent blank that mimics your sample matrix. If the peak is present in the blank, it is likely a contaminant from the solvent, system, or carryover from a previous injection.[8]
-
Determine Accurate Mass: Use the high-resolution mass spectrum to determine the accurate m/z and predict the elemental formula.
-
Examine Isotope Pattern: Check the isotopic distribution. For example, the presence of chlorine or bromine will give a characteristic M+2 pattern.
-
Review Adducts: Look for common adducts ([M+Na]⁺, [M+K]⁺) to help confirm the molecular weight of the unknown compound.
Step 2: Hypothesis Generation
-
Consult the potential byproducts table (Table 2). Does the measured mass match any of the likely candidates?
-
Consider other reactants, catalysts, or solvents used in the synthesis. Could the peak be a residual starting material or a reagent-related impurity?
-
Think about potential degradation products. Could your product or an intermediate be unstable under the reaction or workup conditions?
Step 3: Structural Elucidation
-
Perform MS/MS: Acquire a fragmentation spectrum of the unknown peak. Compare the fragmentation pattern with that of your main product and known standards if available.
-
Database Search: Use the accurate mass and fragmentation data to search chemical databases (e.g., ChemSpider, PubChem) for possible structures.
-
Isolation and NMR: For critical or abundant impurities, isolation via preparative chromatography followed by NMR spectroscopy can provide definitive structural confirmation.[6][9]
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a general method for the analysis of this compound and its related impurities. Optimization may be required for specific instrumentation.
1. Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | ESI Positive |
| Scan Range (m/z) | 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 320 °C |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS |
Visualizations
Caption: A potential synthesis route and points of byproduct formation.
Caption: Standard workflow for LC-MS based byproduct identification.
Caption: Decision tree for troubleshooting unexpected chromatographic peaks.
References
- 1. This compound | 106877-48-9 [sigmaaldrich.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Purifying 2-Amino-3-(trifluoromethyl)phenol by Column Chromatography
This technical support guide provides detailed information and troubleshooting advice for the purification of 2-Amino-3-(trifluoromethyl)phenol using column chromatography. The following sections are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (SiO₂).[1][2] Due to the presence of both an amino and a phenolic group, the compound is polar and can interact with the acidic silanol groups on the silica surface.[3] If issues like significant tailing of the compound spot are observed during Thin Layer Chromatography (TLC) analysis, consider deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) before packing the column.[4]
Q2: Which mobile phase systems are suitable for the purification of this compound?
A2: A systematic approach starting with TLC is recommended to determine the optimal mobile phase. Begin with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. Given the polar nature of this compound, a combination of a less polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol is a good starting point. The aim is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on the TLC plate for good separation on the column.[4]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound should be visible under a UV lamp (254 nm) due to its aromatic ring. Alternatively, staining with a solution of ninhydrin can be used to visualize the compound, which will react with the primary amine to produce a colored spot, typically purple or pink, upon gentle heating.[5]
Q4: My compound appears to be streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A4: Streaking or tailing is a common issue when purifying amino-containing compounds on silica gel.[3] This is often due to the strong interaction between the basic amino group and the acidic silica gel.[3] To mitigate this, you can add a small percentage of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase (typically 0.1-1%). This will help to saturate the acidic sites on the silica gel and allow your compound to elute more symmetrically.
Q5: The compound is not moving from the baseline on the TLC plate even with a highly polar solvent system. What should I do?
A5: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can try increasing the proportion of the more polar solvent in your mobile phase mixture. For instance, if a 9:1 Hexane:Ethyl Acetate mixture is not working, try increasing the ethyl acetate concentration or switch to a more polar solvent like methanol in combination with dichloromethane or ethyl acetate.
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Selection
A crucial first step before performing column chromatography is to identify a suitable mobile phase using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
A solution of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane)
-
Various solvent systems for testing (see table below)
-
UV lamp and/or ninhydrin stain
Procedure:
-
Prepare a dilute solution of your crude product.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing a small amount of your chosen mobile phase.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin.
-
Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Adjust the solvent system to achieve an Rf value of ~0.2-0.3 for the desired compound.
Column Chromatography Protocol
1. Column Preparation:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase identified from your TLC analysis.
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
4. Product Isolation:
-
Combine the fractions that contain the pure desired product based on TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Mobile Phase System (v/v) | Polarity | Expected Rf Range (for initial screening) | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 0.1 - 0.5 | A good starting point. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane / Methanol | Medium to High | 0.1 - 0.6 | Useful if the compound is too polar for Hexane/EtOAc systems. |
| Toluene / Ethyl Acetate | Low to Medium | 0.1 - 0.5 | Can offer different selectivity compared to aliphatic/ester mixtures. |
| Chloroform / Methanol | Medium to High | 0.1 - 0.6 | A classic solvent system for polar compounds. |
Note: The addition of 0.1-1% triethylamine to any of the above systems can be tested to reduce tailing.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: HPLC Analysis of 2-Amino-3-(trifluoromethyl)phenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-(trifluoromethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing is the most common issue for polar aromatic amines like this compound. The primary cause is secondary interactions between the basic amine group of the analyte and acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns.[1][2][3] In addition to the desired hydrophobic interaction, this strong secondary interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetric peak shape.[1][3]
Key Causes:
-
Silanol Interactions: The basic amine function interacts strongly with ionized residual silanol groups on the silica support surface, which is a primary cause of peak tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions with deprotonated silanol groups, increasing unwanted secondary interactions.[1] For basic compounds, a mobile phase pH above 3.0 can exacerbate this issue.[1][3]
-
Column Choice: Older "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic analytes.[1]
Q2: My peak shape is broad, not just tailing. What are the potential causes?
Broad peaks can result from several instrumental or chemical factors that cause the analyte band to spread as it moves through the HPLC system.
Common Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and distortion.[2][4]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, fittings, or a large detector flow cell can cause the analyte band to spread, leading to broader peaks.[1] This is especially noticeable for peaks that elute early.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause poor peak shape.[4][5] The ideal solvent is the mobile phase itself.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or a void in the packing bed can disrupt the flow path and lead to peak broadening and tailing.[1][2]
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
Improving resolution requires optimizing the separation by adjusting the mobile phase, stationary phase, or other chromatographic conditions to increase the distance between the two peaks or decrease their width.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase retention times and can improve the separation between peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of the analyte or impurities, altering their retention and potentially improving resolution.
-
Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column to increase the number of theoretical plates and enhance separation efficiency.
Q4: My retention time is shifting between injections. What should I check?
Inconsistent retention times are typically a sign of instability in the HPLC system or changes in the mobile phase or column condition.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and shifting retention times.
-
Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure it is accurately prepared and thoroughly degassed. Air bubbles in the pump can lead to unstable flow rates.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention times to drift, especially at the beginning of a sequence.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature, as fluctuations can affect retention.[4]
Recommended HPLC Parameters & Troubleshooting Summary
The following tables provide recommended starting conditions for the analysis of this compound and a summary of troubleshooting actions for common peak shape issues.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | A modern, end-capped, high-purity silica column is recommended to minimize silanol interactions.[2][8] |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile (MeCN) | The acidic modifier helps to protonate silanol groups, reducing peak tailing.[8] |
| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) | Start with an isocratic hold to determine retention, then develop a gradient for impurity profiling. |
| Flow Rate | 1.0 mL/min | For a standard 4.6 mm ID column.[6] |
| Column Temp. | 25-40°C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Detection (UV) | 210-254 nm | The aromatic phenol structure should provide strong absorbance in this range.[6] |
| Injection Vol. | 5-20 µL | Optimize to avoid column overload.[2] |
| Sample Diluent | Mobile Phase | Using the mobile phase as the sample solvent prevents peak distortion.[4][6] |
Table 2: Troubleshooting Guide for Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
|---|---|---|
| Secondary Silanol Interactions | Peak tailing is observed for the basic analyte. | Lower mobile phase pH to 2.5-3.0 to protonate silanols.[3][4] Use a modern, end-capped, high-purity silica column.[2][3] |
| Insufficient Buffering | pH of the mobile phase is unstable. | Use a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM and ensure the mobile phase pH is within the buffer's effective range.[1][4] |
| Mobile Phase pH too High | pH is > 3.0, leading to ionized silanols. | Lower the pH of the aqueous portion of the mobile phase.[1][3] |
| Use of Mobile Phase Additive | pH adjustment is not sufficient. | Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block active silanol sites.[1][4] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
This protocol details the steps to adjust the mobile phase pH to mitigate peak tailing caused by silanol interactions.
-
Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add Acid Modifier: Add a small amount of a suitable acid, such as formic acid or trifluoroacetic acid, to achieve a concentration of 0.1% (v/v).
-
Measure and Adjust pH: Use a calibrated pH meter to measure the pH. Adjust the pH to a target between 2.5 and 3.0 by adding small increments of the acid.
-
Filter Mobile Phase: Filter the final aqueous solution through a 0.45 µm filter to remove particulates.[1]
-
Run Analysis: Equilibrate the HPLC system and column with the new mobile phase until a stable baseline is achieved, then inject the sample and observe the peak shape.
Protocol 2: Diagnosing and Mitigating Column Overload
This protocol helps determine if poor peak shape is due to injecting too much sample mass.
-
Prepare Sample Dilutions: Create a series of sample dilutions from your original stock solution, for example, 1:2, 1:5, and 1:10 dilutions, using the mobile phase as the diluent.
-
Inject and Compare: Inject the original sample and each of the diluted samples onto the HPLC system under the same conditions.
-
Analyze Peak Shape: Compare the chromatograms. If the peak shape improves (becomes more symmetrical) and the tailing factor decreases with more dilute samples, column overload is the likely cause.[1]
-
Remedy: To fix this, either reduce the concentration of the sample being injected or decrease the injection volume.[1]
Protocol 3: Column Flushing and Regeneration
If you suspect column contamination is causing poor performance, a flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell. Direct the outlet to a waste container.
-
Flush with Water: Flush the column with HPLC-grade water (if using a buffered mobile phase) for at least 20 column volumes to remove salts.
-
Strong Solvent Wash: Wash the column with a strong, organic solvent (like 100% acetonitrile or methanol for a reversed-phase column) for at least 20-30 column volumes to remove strongly retained contaminants.[4]
-
Back-Flushing (Optional): For severe contamination at the column inlet, you may back-flush the column (reversing the flow direction), but only if permitted by the column manufacturer's instructions.[1][3]
-
Re-equilibrate: Reconnect the column to the detector and thoroughly equilibrate with the mobile phase until the baseline is stable before resuming analysis.
Visualized Workflows
Analyte-Stationary Phase Interactions
The diagram below illustrates the dual-retention mechanism that can lead to peak tailing for amine-containing analytes on silica-based stationary phases. The desired hydrophobic interaction provides retention, while the undesirable secondary interaction with silanol groups causes tailing.
Caption: Primary (desired) and secondary (undesired) interactions causing peak tailing.
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues for this compound.
Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 2-Amino-3-(trifluoromethyl)phenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-Amino-3-(trifluoromethyl)phenol derivatives, complete with detailed experimental protocols and supporting data.
The accurate characterization of this compound and its derivatives is crucial for understanding their chemical properties, biological activities, and potential therapeutic applications. The presence of the trifluoromethyl group, a common moiety in many pharmaceuticals, can significantly influence a molecule's metabolic stability and lipophilicity. Therefore, rigorous structural validation is imperative. This guide focuses on the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation of this compound derivatives. Each method provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the number, environment, and connectivity of hydrogen atoms. | - Non-destructive- Provides detailed structural information- Quantitative | - Lower sensitivity compared to MS- Complex spectra for larger molecules |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - Complements ¹H NMR for a complete carbon skeleton map- Less signal overlap than ¹H NMR | - Lower natural abundance of ¹³C results in lower sensitivity- Longer acquisition times |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule and its fragments. | - High sensitivity- Provides molecular formula information- Can be coupled with chromatography for mixture analysis | - Destructive technique- Isomers can be difficult to distinguish without fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities and determines its purity. | - High resolution and sensitivity- Can be used for both qualitative and quantitative analysis- Method development can be tailored for specific compounds | - Requires a suitable chromophore for UV detection- Co-elution of impurities can occur |
Predicted Spectroscopic Data for this compound
To facilitate the identification and validation of this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a predicted mass spectrum. This data is computationally generated and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | Multiplet | 3H | Aromatic protons |
| ~4.5 (broad) | Singlet | 2H | -NH₂ protons |
| ~9.5 (broad) | Singlet | 1H | -OH proton |
Note: Chemical shifts are referenced to a standard internal solvent signal. The broadness of the -NH₂ and -OH signals is due to proton exchange.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~150 | C-OH |
| ~140 | C-NH₂ |
| ~127 (quartet, J ≈ 30 Hz) | C-CF₃ |
| ~125 (quartet, J ≈ 270 Hz) | -CF₃ |
| ~115 - 120 | Aromatic CH |
Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.
Table 3: Predicted Mass Spectrum Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 158 | [M - F]⁺ |
| 149 | [M - CO]⁺ |
| 108 | [M - CF₃]⁺ |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to TMS.
2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
-
Data Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the chemical shifts to the solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid) is typically used. The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Visualization of the Structural Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a novel compound like a this compound derivative.
Caption: Workflow for the structural validation of a novel organic compound.
Alternative and Complementary Analytical Techniques
While NMR, MS, and HPLC are the primary tools for structural validation, other techniques can provide valuable complementary information:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., -OH, -NH₂, C-F bonds).
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a pure sample, which can be used to confirm the molecular formula.
The following diagram illustrates the relationship between the primary and complementary analytical techniques in the context of structural elucidation.
Caption: Interplay of analytical techniques for structural validation.
By employing a multi-technique approach and carefully interpreting the combined data, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
The Biological Activity of Compounds Derived from 2-Amino-3-(trifluoromethyl)phenol: A Comparative Guide
For researchers, scientists, and drug development professionals, 2-Amino-3-(trifluoromethyl)phenol serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with promising biological activities. The incorporation of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of molecules, making it a valuable moiety in medicinal chemistry. This guide provides a comparative analysis of the biological activities of different classes of compounds synthesized from this precursor, supported by experimental data and detailed methodologies.
I. Trifluoromethyl-Substituted Pyrazole Derivatives: Potent Antimicrobial Agents
A series of novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Several of these compounds have demonstrated significant efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria.
Antimicrobial Activity Data
The antimicrobial activity of the synthesized pyrazole derivatives was assessed against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for each compound.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) |
| Pyrazole Derivative 1 | 4 | 8 |
| Pyrazole Derivative 2 | 2 | 4 |
| Vancomycin (Control) | 1 | 2 |
Key Findings:
-
Several of the synthesized pyrazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
-
The most promising compounds were also effective against vancomycin-resistant clinical isolates of Enterococcus faecium.
-
These compounds were found to be more effective than the control antibiotic vancomycin in eradicating preformed biofilms.
-
Toxicity studies in cultured human embryonic kidney cells indicated a high selectivity factor of >20 for the most potent compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
II. Thiazolo[4,5-d]pyrimidine Derivatives with Anticancer Activity
The fusion of a trifluoromethyl group with a thiazolo[4,5-d]pyrimidine scaffold has yielded compounds with notable anticancer properties. A series of these derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[1]
Anticancer Activity Data
The antiproliferative activity of the synthesized thiazolo[4,5-d]pyrimidine derivatives was evaluated using the MTT assay against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer).[1] The half-maximal inhibitory concentration (IC50) values were determined.
| Compound | A375 IC50 (µM) | C32 IC50 (µM) | DU145 IC50 (µM) | MCF-7/WT IC50 (µM) |
| Derivative 2b | 15.2 | 18.5 | 25.1 | 30.4 |
| Derivative 3b | 5.8 | 7.2 | 10.5 | 12.8 |
| Derivative 4b | 20.1 | 22.4 | 35.6 | 40.1 |
| Derivative 4c | 18.9 | 21.3 | 33.2 | 38.7 |
Key Findings:
-
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Derivative 3b) was identified as the most active compound among the newly synthesized series.[1]
-
The introduction of the trifluoromethyl group in combination with the thiazolo[4,5-d]pyrimidine core appears to be a promising strategy for developing new anticancer agents.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Signaling Pathway Implicated in Anticancer Activity
While the exact mechanism of action for these specific compounds was not detailed, thiazolo[4,5-d]pyrimidines are known to act as purine antagonists, potentially interfering with nucleic acid synthesis and cell proliferation.[1]
Caption: Potential mechanism of anticancer action.
III. 2-Trifluoromethyl-2H-chromene Ethers as Anti-inflammatory Agents
A series of 2-trifluoromethyl-2H-chromene ethers were designed and synthesized as novel cyclooxygenase-2 (COX-2) inhibitors with potential anti-inflammatory and analgesic effects.
Anti-inflammatory Activity Data
The anti-inflammatory activity of the synthesized chromene ethers was evaluated by measuring their ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | NO Inhibition IC50 (µM) | PGE2 Inhibition IC50 (µM) |
| E25 | 5.2 | 7.1 |
| Indomethacin (Control) | 8.5 | 0.1 |
Key Findings:
-
6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene (E25) significantly suppressed the LPS-induced release of NO and PGE2.
-
Compound E25 also inhibited the expression of COX-2 and inducible nitric oxide synthase (iNOS).
-
The mechanism of action is suggested to be through the inhibition of the NF-κB signaling pathway.
Experimental Protocol: Measurement of NO and PGE2 Production
-
Cell Culture and Treatment: RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. The cells were then stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.
-
PGE2 Immunoassay: The concentration of PGE2 in the culture supernatants was quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
NF-κB Signaling Pathway in Inflammation
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Amino-3-(trifluoromethyl)phenol: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development, ensuring the reliability of experimental results and the safety of therapeutic agents. For specialty chemicals like 2-Amino-3-(trifluoromethyl)phenol, a key building block in the synthesis of various active pharmaceutical ingredients, a robust and precise purity assessment is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound, supported by illustrative experimental data and detailed protocols.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its high precision and ability to provide structural information simultaneously make it a valuable tool. In contrast, HPLC and GC are comparative techniques that excel in separating complex mixtures and detecting trace impurities with high sensitivity. However, their accuracy in quantification is often dependent on the availability of pure reference standards for the analyte and its impurities. This guide will delve into the principles, protocols, and comparative performance of these techniques for the analysis of this compound.
Quantitative Data Comparison
To illustrate the comparative performance of qNMR, HPLC, and GC for the purity assessment of this compound, a single batch of the compound was analyzed by all three methods. The following table summarizes the illustrative quantitative results.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Purity (%) | 99.2 ± 0.2 | 99.5 (Area %) | 99.4 (Area %) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei. | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Separation based on volatility and interaction with a stationary phase, with mass spectrometry detection. |
| Reference Standard | Internal standard of known purity (e.g., Maleic Acid). Analyte-specific standard not required. | Requires a reference standard of this compound for retention time confirmation and, ideally, for response factor determination. | Requires derivatization and is best for volatile impurities. Purity is often reported as area percent without response factor correction. |
| Speed | Moderate (10-30 minutes per sample) | Fast (15-30 minutes per sample) | Moderate to Slow (30-60 minutes per sample, including derivatization) |
| Sensitivity | Lower than chromatographic methods. | High, excellent for trace impurity detection. | Very high, especially with mass spectrometry detection. |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic separation. | Very high, based on both chromatographic separation and mass fragmentation patterns. |
| Sample Consumption | Higher (milligrams) | Lower (micrograms) | Lower (micrograms) |
| Destructive | No, sample can be recovered. | Yes | Yes |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Quantitative ¹H NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton (typically 20-30 seconds to ensure full relaxation for accurate integration).
-
Number of Scans (NS): 8 to 16, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area percent method:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of the amino and hydroxyl groups, derivatization is required to improve the volatility and thermal stability of this compound for GC analysis.
1. Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
3. Data Analysis:
-
Identify the peak of the derivatized this compound based on its retention time and mass spectrum.
-
Calculate the purity using the area percent method from the total ion chromatogram (TIC).
Visualizing the Workflows
To better understand the logical flow of each analytical method, the following diagrams are provided.
Figure 1. Experimental workflow for qNMR purity assessment.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-(trifluoromethyl)phenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Amino-3-(trifluoromethyl)phenol is critical for ensuring the quality, stability, and safety of pharmaceutical intermediates and final products. The validation and cross-validation of analytical methods provide documented evidence that a given procedure is suitable for its intended purpose and that different methods yield comparable and reliable results. This guide presents a comparative overview of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.
While specific inter-laboratory cross-validation studies for this compound are not widely published, this guide synthesizes established analytical practices for structurally similar phenolic and aromatic amine compounds. The data presented herein are representative and intended to serve as a baseline for laboratory-specific validation and comparison.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended application (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV and GC-MS methods for the analysis of this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.
| Validation Parameter | HPLC-UV (Representative) | GC-MS (Representative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Analysis Time | ~15 minutes | ~30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control and quantification of this compound in bulk drug substances and intermediates.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers higher sensitivity and selectivity, making it suitable for the identification and quantification of trace amounts of this compound and its related impurities. Derivatization is often required to improve the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent (e.g., Acetonitrile, HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile.
-
Sample and Standard Derivatization:
-
Pipette a known volume of the sample or standard solution into a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and cap the vial tightly.
-
Heat the vial at a specified temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Analysis: Inject an aliquot of the derivatized standard and sample solutions into the GC-MS system.
-
Quantification: In SIM mode, monitor characteristic ions of the derivatized this compound. Construct a calibration curve and determine the concentration in the sample as described for the HPLC method.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Decision Tree for Analytical Method Selection
This diagram provides a logical approach for selecting the most appropriate analytical method based on the specific requirements of the analysis.
Navigating Metabolic Stability: A Comparative Guide to Drugs Derived from Aminophenol Isomers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a cornerstone of preclinical development. The isomeric position of substituents on an aromatic ring can profoundly influence a molecule's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of drugs derived from ortho-, meta-, and para-aminophenol isomers, supported by experimental data and detailed methodologies.
Quantitative Metabolic Stability Data
The following table summarizes available in vitro metabolic stability data for N-acetylated derivatives of the three aminophenol isomers. It is crucial to note that this data is compiled from various sources and experimental conditions may differ. Therefore, it should be interpreted as an indicative comparison rather than a direct head-to-head analysis.
| Compound | Isomer | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| N-acetyl-p-aminophenol (Paracetamol) | Para | Human Liver Microsomes | 60 - 150 | 5.8 - 14.5 | |
| N-acetyl-m-aminophenol | Meta | Mouse Hepatocytes | ~10-fold less toxic than paracetamol (qualitative) | Data not available | |
| N-acetyl-o-aminophenol | Ortho | Human Urine (metabolite) | Data not available | Data not available |
Data for N-acetyl-m-aminophenol and N-acetyl-o-aminophenol metabolic stability in human liver microsomes is limited in publicly accessible literature.
Metabolic Pathways of Aminophenol Isomers
The metabolic fate of drugs derived from aminophenol isomers is distinct for each positional isomer, primarily due to the proximity of the amino and hydroxyl groups. The following diagram illustrates the principal metabolic pathways.
Figure 1: Metabolic Pathways of Aminophenol Isomers. This diagram illustrates the distinct primary metabolic routes for ortho-, meta-, and para-aminophenol derivatives.
Ortho-Aminophenol Derivatives: The close proximity of the amino and hydroxyl groups in the ortho isomer facilitates intramolecular reactions. Following oxidation to a reactive ortho-quinoneimine intermediate, these compounds can undergo a condensation reaction to form stable, colored phenoxazinone derivatives. This pathway can be a significant route of metabolism.
Meta-Aminophenol Derivatives: For meta-isomers, the amino and hydroxyl groups are further apart, making intramolecular reactions less favorable. Consequently, their metabolism is often dominated by direct Phase II conjugation reactions, such as glucuronidation and sulfation, at either the amino or hydroxyl group. N-acetyl-m-aminophenol, a non-hepatotoxic isomer of paracetamol, is an example of a drug from this class.
Para-Aminophenol Derivatives: The para-isomer is perhaps the most studied, with paracetamol (acetaminophen) being a prime example. The primary route of metabolism for paracetamol is Phase II conjugation (glucuronidation and sulfation) of the hydroxyl group. A smaller fraction is metabolized by Cytochrome P450 enzymes (primarily CYP2E1) to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is subsequently detoxified by conjugation with glutathione (GSH).
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, a standard method for assessing the susceptibility of a compound to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Figure 2: Experimental Workflow for Microsomal Stability Assay. This diagram outlines the key steps involved in a typical in vitro metabolic stability assay using human liver microsomes.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and control compounds. Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound. Pre-incubate the plate at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubation and Sampling: Incubate the plate at 37°C with constant shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the reaction mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution, such as acetonitrile or methanol, containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analytical Quantification: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000.
-
Conclusion
The isomeric position of the amino and hydroxyl groups on a phenol ring is a critical determinant of the metabolic stability of drug derivatives. While direct comparative quantitative data is sparse, the available information clearly indicates that:
-
Para-aminophenol derivatives are susceptible to both extensive Phase II conjugation and CYP450-mediated oxidation, which can lead to the formation of reactive metabolites.
-
Meta-aminophenol derivatives tend to be metabolized primarily through direct Phase II conjugation, potentially offering a more stable and less toxic profile compared to the para-isomers.
-
Ortho-aminophenol derivatives exhibit a unique metabolic pathway involving the formation of phenoxazinones, which can be a significant route of elimination.
For drug discovery and development teams, a thorough understanding of these differing metabolic pathways is essential. Early-stage in vitro metabolic stability assays, such as the microsomal stability assay detailed above, are invaluable tools for identifying potential metabolic liabilities and guiding the design of more stable and safer drug candidates. Further research providing direct comparative data on the metabolic stability of a series of drugs derived from all three aminophenol isomers would be highly beneficial to the field.
The Strategic Utility of 2-Amino-3-(trifluoromethyl)phenol in Synthetic Chemistry: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. The trifluoromethyl group, in particular, is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Among the array of trifluoromethyl-substituted synthons, 2-Amino-3-(trifluoromethyl)phenol emerges as a versatile and valuable building block for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comparative evaluation of the synthetic utility of this compound against other relevant building blocks, supported by available data on its reactivity and applications.
Physicochemical Properties and Reactivity Profile
This compound is a bifunctional molecule featuring a nucleophilic amino group and a phenolic hydroxyl group on a benzene ring substituted with an electron-withdrawing trifluoromethyl group. This unique arrangement of functional groups dictates its reactivity and synthetic applications.
Table 1: Comparison of Physicochemical Properties of Isomeric Trifluoromethyl-Substituted Aminophenols
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Key Features |
| This compound | 106877-48-9 | 177.13 | 229.1±40.0 | Ortho-amino, meta-CF3 arrangement |
| 4-Amino-3-(trifluoromethyl)phenol | 445-04-5 | 177.13 | Not available | Para-amino, meta-CF3 arrangement |
| 2-Amino-5-(trifluoromethyl)phenol | 454-82-0 | 177.12 | Not available | Ortho-amino, para-CF3 arrangement |
The relative positions of the amino, hydroxyl, and trifluoromethyl groups significantly influence the electronic properties and, consequently, the reactivity of the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution, while the amino and hydroxyl groups are activating and ortho-, para-directing. The interplay of these effects governs the regioselectivity of various chemical transformations.
Synthetic Applications and Comparative Performance
The primary utility of this compound lies in its role as a precursor for the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in numerous bioactive molecules.
Synthesis of Benzoxazoles
One of the most common applications of 2-aminophenols is in the synthesis of benzoxazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
While direct comparative studies with this compound are not extensively documented in a single source, the general synthesis of 2-substituted benzoxazoles from 2-aminophenols is a well-established transformation.[2][3][4] The presence of the trifluoromethyl group can influence the reaction conditions required and the yield of the final product.
Table 2: Representative Yields for Benzoxazole Synthesis from Substituted 2-Aminophenols
| 2-Aminophenol Derivative | Reaction Partner | Product | Yield (%) | Reference |
| 2-Aminophenol | N,N-Dimethyl-2-phenylacetamide | 2-Benzylbenzo[d]oxazole | 80 | [2] |
| 2-Aminophenol | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)benzo[d]oxazole | High (not specified) | General method |
| General o-amino(thio)phenols | CF3CN (in situ) | 2-Trifluoromethyl benzoxazoles/benzothiazoles | Good to excellent | [5][[“]] |
It is anticipated that this compound would readily undergo cyclocondensation with various reagents to afford the corresponding 4-(trifluoromethyl)benzoxazoles. The electron-withdrawing trifluoromethyl group may necessitate slightly harsher reaction conditions compared to unsubstituted 2-aminophenol.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-4-(trifluoromethyl)benzoxazoles
This protocol is a generalized procedure based on established methods for benzoxazole synthesis.[2][3]
Materials:
-
This compound
-
Carboxylic acid or aldehyde
-
Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or catalyst (e.g., acid catalyst)
-
Solvent (e.g., toluene, xylene, or solvent-free)
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 eq.) and the carboxylic acid or aldehyde (1.0-1.2 eq.) is prepared.
-
The condensing agent is added, or the reaction is conducted in a high-boiling solvent with a catalyst.
-
The reaction mixture is heated to a temperature typically ranging from 100 to 180 °C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethyl)benzoxazole.
Logical Workflow for Synthetic Utility Evaluation
The decision-making process for selecting a building block in a synthetic campaign can be visualized as a logical workflow. The choice depends on the target molecule's desired features and the building block's inherent reactivity and accessibility.
Caption: A logical workflow for the selection and evaluation of building blocks in synthetic chemistry.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. consensus.app [consensus.app]
A Comparative Guide to the Synthesis of Paracetamol: Traditional vs. Green Chemistry Routes
An analysis of synthetic pathways for the production of N-acetyl-p-aminophenol (Paracetamol), a widely used analgesic, highlighting the applications of the substituted aminophenol, 4-aminophenol, and its alternatives.
Substituted aminophenols are a cornerstone in the synthesis of a wide array of pharmaceuticals, dyes, and antioxidants. Their unique molecular structure, featuring both an amino and a hydroxyl group on a benzene ring, allows for versatile chemical modifications. A prime example of their application in drug development is the synthesis of paracetamol (acetaminophen), where 4-aminophenol is a key intermediate.[1]
This guide provides a comparative analysis of two primary synthetic routes to paracetamol: the traditional acetylation of 4-aminophenol and a greener, one-pot synthesis from hydroquinone. The comparison focuses on reaction efficiency, environmental impact, and experimental conditions, offering valuable insights for researchers and professionals in drug development.
Method 1: Traditional Synthesis via Acetylation of 4-Aminophenol
The most established and widely practiced method for paracetamol synthesis involves the acetylation of the amino group of 4-aminophenol using acetic anhydride.[2][3] This reaction is typically carried out in an aqueous medium or an organic solvent.
Experimental Protocol:
A common laboratory-scale procedure for this synthesis is as follows:
-
Suspend 2.2 grams of 4-aminophenol in 6 mL of distilled water in a flask.[4]
-
Warm the mixture gently in a water bath until the solid dissolves.[4]
-
Add 2.5 mL of acetic anhydride to the hot solution and continue heating in the water bath for an additional 10 minutes.[4]
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.[4]
-
Collect the crude solid by suction filtration and wash it with cold water.[2][4]
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot deionized water (approximately 10 mL of water per 1 gram of crude product), then allow it to cool slowly to room temperature, followed by cooling in an ice bath to form pure crystals.[2]
-
Collect the purified crystals by suction filtration and dry them in an oven.[2][4]
Method 2: Green Synthesis from Hydroquinone
In response to the growing need for more environmentally friendly chemical processes, alternative routes to paracetamol have been developed. One promising "green" alternative is the direct, one-pot synthesis from hydroquinone.[5][6] This method avoids the use of a pre-functionalized aminophenol and instead constructs the molecule through a direct amidation reaction.
Experimental Protocol:
A representative procedure for the direct synthesis from hydroquinone is described as:
-
In a high-pressure reactor, combine hydroquinone, ammonium acetate, and acetic acid. A typical molar ratio is 1:6:5 for hydroquinone to ammonium acetate and acetic acid, respectively.[5][7]
-
Heat the reaction mixture to an elevated temperature. While conventional heating requires temperatures around 220°C for 15 hours to achieve high conversion, ultrasound-assisted synthesis can lower this to 60°C for 150 minutes.[5][7][8]
-
After the reaction is complete, cool the mixture to room temperature, allowing the product to precipitate.[9]
-
Isolate the paracetamol by filtration, wash with water, and dry.[9]
-
This method has the advantage of potentially recycling the acetic acid solvent and by-products, significantly reducing waste.[5][6]
Comparative Workflow of Paracetamol Synthesis
The following diagram illustrates the key steps and reagents involved in both the traditional and the greener synthetic routes for producing paracetamol.
Caption: Workflow comparison of traditional and green synthesis of paracetamol.
Performance Data Comparison
The selection of a synthetic route in drug development is heavily influenced by quantitative metrics such as yield, purity, reaction conditions, and environmental impact. The table below summarizes the key performance indicators for the two discussed methods.
| Parameter | Traditional Synthesis (from 4-Aminophenol) | Green Synthesis (from Hydroquinone) |
| Starting Material | 4-Aminophenol | Hydroquinone |
| Primary Reagent | Acetic Anhydride | Ammonium Acetate |
| Reaction Time | 10-20 minutes (synthesis); longer for purification | 150 minutes (ultrasound) to 15 hours (conventional)[7][10] |
| Temperature | ~85-100°C (Water Bath)[2] | 60°C (ultrasound) to 220°C (conventional)[7][10] |
| Typical Yield | ~70-85%[3] | >95% (selectivity and yield)[5][6] |
| Purity | High after recrystallization | High (e.g., 99% purity by HPLC)[9] |
| Key By-products | Acetic Acid | Water, Acetamide[6] |
| Environmental Impact | Requires pre-synthesized 4-aminophenol, which has its own environmental footprint.[11] | One-pot synthesis reduces intermediate steps. Acetic acid can be recycled. Avoids metallic catalysts.[5][6] |
Conclusion
The traditional synthesis of paracetamol from 4-aminophenol is a robust, well-understood, and rapid reaction that is suitable for many laboratory and industrial settings.[12] Its primary drawback lies in the multi-step nature of producing the 4-aminophenol precursor, which often involves environmentally taxing processes like the nitration of phenol followed by reduction.[13]
The direct synthesis from hydroquinone represents a significant advancement in green chemistry.[5][6] By utilizing a more fundamental starting material and a direct amidation strategy, it offers a higher atom economy and a reduced environmental impact, particularly when coupled with modern techniques like ultrasound assistance.[6][7] Although it may require more demanding conditions (higher temperatures or specialized equipment), the high yield, high selectivity, and potential for solvent recycling make it an attractive alternative for sustainable, large-scale pharmaceutical manufacturing.[5][10] This comparison underscores the ongoing evolution in the application of substituted aminophenols and their synthetic alternatives, driven by the principles of green chemistry and process efficiency.
References
- 1. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Intensification of paracetamol (acetaminophen) synthesis from hydroquinone using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 12. rsc.org [rsc.org]
- 13. vtuupdates.com [vtuupdates.com]
benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel series of kinase inhibitors, synthesized from a 2-Amino-3-(trifluoromethyl)phenol scaffold, against established multi-kinase inhibitors Sorafenib and Dasatinib. The data presented is compiled from publicly available research to facilitate informed decisions in drug discovery and development projects.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of the novel trifluoromethylpyrimidine derivative, Compound 9u, is compared against Sorafenib and Dasatinib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound 9u (IC50, µM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) |
| EGFR | 0.091[1] | >10,000 | - |
| VEGFR-2 | - | 90[2] | - |
| PDGFR-β | - | 57[2] | - |
| c-KIT | - | 68[2] | <1 |
| Bcr-Abl | - | - | <1 |
| Src | - | - | 0.5 |
| Cell Line | Compound 9u (IC50, µM) | Sorafenib (IC50, µM) | Dasatinib (IC50, µM) |
| A549 (Lung Carcinoma) | 0.35[1] | - | - |
| MCF-7 (Breast Cancer) | 3.24[1] | - | - |
| PC-3 (Prostate Cancer) | 5.12[1] | - | - |
Compound 9u, a novel 5-trifluoromethylpyrimidine derivative, demonstrates potent and selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase, with an IC50 value of 0.091 µM.[1] In cellular assays, it effectively inhibits the proliferation of A549 lung carcinoma cells with an IC50 of 0.35 µM.[1]
In comparison, Sorafenib, a multi-kinase inhibitor, shows potent activity against a range of tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-2 (IC50 = 90 nM), PDGFR-β (IC50 = 57 nM), and c-KIT (IC50 = 68 nM).[2] Dasatinib is a highly potent inhibitor of Bcr-Abl and Src family kinases, with IC50 values in the sub-nanomolar range.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by these kinase inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Amino-3-(trifluoromethyl)phenol (CAS No. 106877-48-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).
| Identifier | Information | Citations |
| GHS Pictogram | Exclamation mark (GHS07) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Occupational Exposure Limits and Toxicity Data
Specific Occupational Exposure Limits (OELs) for this compound have not been established[1]. However, for the related compound Phenol, the following exposure limits are recognized and should be used as a conservative guideline for risk assessment and control:
| Parameter | Value | Agency | Citations |
| Permissible Exposure Limit (PEL) | 5 ppm (8-hour TWA) | OSHA | [2][3] |
| Recommended Exposure Limit (REL) | 5 ppm (10-hour TWA); 15.6 ppm (15-min Ceiling) | NIOSH | [2] |
| Threshold Limit Value (TLV) | 5 ppm (8-hour TWA) | ACGIH | [2][3] |
Oral Toxicity (LD50) for Phenol (as a reference):
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles. In situations with a high risk of splashing, a face shield should be used in addition to goggles.[5]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[6] Wear chemical-resistant gloves; butyl or neoprene gloves are recommended for handling phenols.[5] For tasks with a high splash potential, a chemical-resistant apron is also necessary.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn. Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[6]
Operational Handling and Storage Plan
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Designate a specific area for handling this chemical.[6]
-
Engineering Controls: Use in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or vapors.[6]
-
Safe Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[7] Never work alone when handling this compound.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C, and it should be protected from light.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Exposure Response
Immediate and appropriate action is crucial in the event of an exposure.
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection and Disposal:
-
Waste Containers: Use designated, properly labeled, and chemically compatible containers for waste collection.[9][10] Keep waste containers tightly closed except when adding waste.[11]
-
Segregation: Do not mix with incompatible waste streams.[11] Collect solid and liquid waste separately.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][11]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.[7][11] Do not dispose of this chemical down the drain or in the regular trash.[6][9]
References
- 1. angenechemical.com [angenechemical.com]
- 2. nj.gov [nj.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
